4-(Butylamino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(butylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPSULBUGETDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288401 | |
| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-01-3 | |
| Record name | NSC55754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Butylamino)-4-oxobutanoic Acid: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butylamino)-4-oxobutanoic acid, with the CAS number 1719-01-3, is a dicarboxylic acid monoamide belonging to the broader class of succinamic acid derivatives. While this specific molecule has not been extensively studied for its biological activity, its structural motif is present in a wide range of compounds with significant pharmacological properties. This guide provides a comprehensive overview of 4-(Butylamino)-4-oxobutanoic acid, including its synthesis, physicochemical properties, and, most importantly, its potential as a versatile building block in the synthesis of novel therapeutic agents. By exploring the known biological activities of related succinamic acid and succinimide derivatives, we aim to provide a forward-looking perspective on the untapped potential of this compound in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and estimated properties of 4-(Butylamino)-4-oxobutanoic acid.
| Property | Value | Source/Method |
| CAS Number | 1719-01-3 | - |
| Molecular Formula | C₈H₁₅NO₃ | - |
| Molecular Weight | 173.21 g/mol | Calculated |
| IUPAC Name | 4-(butylamino)-4-oxobutanoic acid | - |
| Synonyms | N-Butylsuccinamic acid, 3-(Butylcarbamoyl)propanoic acid | - |
| Appearance | White solid (needle-shaped crystals) | [1] |
| Melting Point | 93.5-94.5 °C | [1] |
| Boiling Point | Estimated: 329.4 °C | Estimation from similar compounds |
| Solubility | Soluble in diethyl ether, benzene. Expected to have some solubility in polar organic solvents and aqueous bases. | [1] |
| pKa | Estimated: ~4.7 (for the carboxylic acid) | Estimation based on succinamic acid |
Synthesis of 4-(Butylamino)-4-oxobutanoic Acid
The synthesis of 4-(Butylamino)-4-oxobutanoic acid is a straightforward and well-documented procedure involving the ring-opening of succinic anhydride with n-butylamine.[1] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Workflow
Caption: General pathway for the synthesis of bioactive succinimide derivatives.
Proposed Research Directions
Given the rich pharmacology of related compounds, 4-(butylamino)-4-oxobutanoic acid represents a valuable starting point for the discovery of new drug candidates. Researchers are encouraged to explore the following avenues:
-
Synthesis of Novel Derivatives: Utilize the carboxylic acid and amide functionalities to synthesize a library of derivatives with diverse substituents.
-
Biological Screening: Screen the synthesized compounds for a range of biological activities, including but not limited to anticonvulsant, anti-inflammatory, and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
Safety and Handling
While a specific safety data sheet for 4-(butylamino)-4-oxobutanoic acid is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be an irritant. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(Butylamino)-4-oxobutanoic acid is a readily accessible compound with significant, yet largely unexplored, potential in the field of drug discovery. Its straightforward synthesis and the proven track record of the succinamic acid and succinimide scaffolds in medicinal chemistry make it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to begin exploring the chemistry and potential biological applications of this versatile molecule.
References
-
PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Available from: [Link]
Sources
N-butylsuccinamic acid chemical structure and molecular weight
An In-depth Technical Guide to N-butylsuccinamic Acid: Structure, Properties, and Synthesis
Introduction
N-butylsuccinamic acid is an organic compound belonging to the family of amic acids. It is a derivative of succinic acid, a naturally occurring dicarboxylic acid, where one of the carboxylic acid groups is converted into an N-butyl-substituted amide. This molecule serves as a key intermediate in organic synthesis, most notably in the preparation of N-butylsuccinimide through a cyclodehydration reaction. Understanding the fundamental properties of N-butylsuccinamic acid is crucial for researchers and process chemists working on the synthesis of nitrogen-containing heterocyclic compounds and other advanced molecular architectures.
The structure combines a polar carboxylic acid head with a more nonpolar four-carbon alkyl chain, giving it amphiphilic characteristics that influence its solubility and reactivity. This guide provides a detailed overview of its chemical structure, molecular weight, key physicochemical properties, and a validated protocol for its synthesis, offering a comprehensive resource for professionals in drug development and chemical research.
Chemical Structure and Nomenclature
The molecular architecture of N-butylsuccinamic acid is derived from the reaction between succinic anhydride and n-butylamine. This reaction opens the anhydride ring, forming a covalent bond between the butylamino group and one of the carbonyl carbons. The resulting molecule features a terminal carboxylic acid group and an amide functional group separated by a two-carbon (ethylene) bridge.
The unambiguous chemical structure is as follows:
Systematic Nomenclature:
-
IUPAC Name: 4-(butylamino)-4-oxobutanoic acid
-
Synonyms: N-n-butylsuccinamic acid, 4-butylamido-4-oxobutanoic acid
The structure is isomeric with other butyl-substituted succinamic acids, such as N-sec-butylsuccinamic acid, N-isobutylsuccinamic acid, and N-tert-butylsuccinamic acid. Each isomer, while sharing the same molecular weight, possesses a unique three-dimensional structure that influences its physical properties and chemical reactivity.
Physicochemical Properties
The properties of N-butylsuccinamic acid are determined by its constituent functional groups: the carboxylic acid, the secondary amide, and the n-butyl chain. The molecular formula is C₈H₁₅NO₃. Based on this, the precise molecular weight and other key properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | (Calculated) |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | 4-(butylamino)-4-oxobutanoic acid | (Derived) |
| Parent Compound | Succinamic Acid (C₄H₇NO₃) | [2] |
| Appearance | White to off-white solid (predicted) | (Inferred) |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) and aqueous base. Limited solubility in nonpolar solvents. | (Inferred) |
Note: The molecular weight is identical to its isomer, N-tert-Butyl-succinamic acid.[1]
Synthesis and Reaction Mechanism
N-butylsuccinamic acid is readily synthesized via the nucleophilic acyl substitution reaction between succinic anhydride and n-butylamine. This is the first step in the common two-step synthesis of N-substituted succinimides.[3][4]
Reaction Scheme:
The causality behind this experimental choice is its high efficiency and atom economy. The reaction proceeds rapidly under mild conditions, often at room temperature, and does not require a catalyst. The amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the opening of the five-membered ring to yield the amic acid product. The process is typically exothermic and yields are often quantitative.
The following diagram illustrates the logical workflow for the synthesis of N-substituted succinimides, where N-butylsuccinamic acid is the key intermediate.
Caption: Synthesis workflow from reactants to N-butylsuccinimide via the N-butylsuccinamic acid intermediate.
Experimental Protocol: Synthesis of N-butylsuccinamic acid
This protocol describes a self-validating system for synthesizing N-butylsuccinamic acid with high purity and yield. The causality behind each step is explained to ensure reproducibility and safety.
Materials:
-
Succinic anhydride (1.00 g, 10.0 mmol)
-
n-Butylamine (0.73 g, 10.0 mmol, 0.99 mL)
-
Diethyl ether (20 mL)
-
Stir plate and magnetic stir bar
-
100 mL Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Anhydride: Dissolve 1.00 g of succinic anhydride in 20 mL of diethyl ether in the Erlenmeyer flask with magnetic stirring.
-
Rationale: Diethyl ether is a good solvent for the anhydride and allows for controlled precipitation of the product, which has lower solubility.
-
-
Controlled Addition of Amine: Place the flask in an ice bath and cool the solution to 0-5 °C. While stirring vigorously, add the n-butylamine dropwise over 5 minutes.
-
Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the product. Vigorous stirring ensures immediate mixing and prevents localized heating.
-
-
Precipitation of Product: Upon addition of the amine, a white precipitate of N-butylsuccinamic acid will form immediately. Continue stirring the slurry in the ice bath for an additional 30 minutes.
-
Rationale: Allowing the reaction to proceed for 30 minutes ensures it goes to completion. The low temperature maximizes the precipitation of the product from the ether.
-
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Rationale: Vacuum filtration is an efficient method for separating a solid product from a liquid reaction mixture.
-
-
Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 5 mL).
-
Rationale: Washing with cold solvent removes any unreacted starting materials without significantly dissolving the desired product, thereby increasing its purity.
-
-
Drying: Dry the product in a vacuum oven at 40-50 °C or air-dry to a constant weight. The expected yield is typically >95%.
Validation: The purity of the product can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR and IR spectroscopy. The presence of both a carboxylic acid and an amide peak in the IR spectrum would validate the structure.
Applications and Further Research
As an intermediate, N-butylsuccinamic acid is primarily used in the synthesis of N-butylsuccinimide. N-substituted succinimides are an important class of compounds in medicinal chemistry and materials science.[3][5] They are investigated for a wide range of biological activities and are used as building blocks for more complex molecules. Further research can explore the direct biological activities of N-butylsuccinamic acid or its derivatives, as amic acids themselves can exhibit interesting pharmacological properties.
References
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Succinamic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
Technical Analysis: N-Butylsuccinamic Acid vs. N-Butylsuccinimide
Executive Summary
The "Ring" Factor: The fundamental distinction between N-butylsuccinamic acid and N-butylsuccinimide lies in cyclization. N-butylsuccinimide is the cyclic imide form (ring-closed), widely valued for its thermal stability, non-protic polarity, and utility as a scaffold in drug discovery and battery electrolytes. N-butylsuccinamic acid is the acyclic amide-acid (ring-opened), primarily observed as a synthetic intermediate, a hydrolysis degradation product, or a surface-active agent due to its amphiphilic nature.
For researchers in drug development and materials science, distinguishing these two is critical: the imide offers structural rigidity and lipophilicity, while the amic acid introduces H-bonding donors and pH-dependent solubility.
Part 1: Structural & Physicochemical Characterization
The transition from the open-chain acid to the cyclic imide represents a loss of water (dehydration) and a significant shift in polarity and reactivity.
Comparative Data Matrix
| Feature | N-Butylsuccinimide | N-Butylsuccinamic Acid |
| CAS Number | 3470-96-0 | 638-32-4 (Generic Succinamic) / Analogous |
| IUPAC Name | 1-butylpyrrolidine-2,5-dione | 4-(butylamino)-4-oxobutanoic acid |
| Structure Type | Cyclic Imide (5-membered ring) | Acyclic (Carboxylic Acid + Amide) |
| Formula | C₈H₁₃NO₂ | C₈H₁₅NO₃ |
| Mol. Weight | 155.19 g/mol | 173.21 g/mol |
| Polarity (LogP) | ~0.5 (More Lipophilic) | ~ -0.2 to -0.5 (More Hydrophilic) |
| Boiling Point | 269.8°C (at 760 mmHg) | Decomposes/Cyclizes upon heating |
| Solubility | Soluble in organic solvents (CHCl₃, EtOH), moderate in water. | Soluble in alkaline water (salt formation); polar organics. |
| pKa | Non-ionizable (neutral imide) | ~4.5 (Carboxylic acid) |
Structural Visualization
-
Imide: A planar, rigid 5-membered ring. The butyl group projects from the nitrogen, providing steric bulk but no hydrogen bond donor capability.
-
Amic Acid: A flexible chain. Contains a terminal carboxylic acid (H-bond donor/acceptor) and a secondary amide (H-bond donor).
Part 2: Mechanistic Synthesis & Interconversion
Understanding the equilibrium between these two forms is essential for process control. The Amic Acid is the kinetic product of succinic anhydride and butylamine, while the Imide is the thermodynamic product obtained via dehydration.
The Cyclization-Hydrolysis Cycle
The following diagram illustrates the reversible pathway. In drug development, "spontaneous hydrolysis" of the imide to the amic acid is a common stability failure mode in aqueous formulations.
Figure 1: The synthetic lifecycle showing the conversion of precursors to the Amic Acid intermediate and subsequent cyclization to the Imide.[1]
Part 3: Analytical Differentiation
Distinguishing these two species in a reaction mixture is a frequent challenge. Relying solely on MS (M+ vs M+18) can be misleading due to in-source fragmentation.
Infrared Spectroscopy (FT-IR) - The "Fingerprint" Method
This is the fastest method for differentiation.
-
N-Butylsuccinimide (Imide): Look for two sharp carbonyl bands (symmetric and asymmetric stretching) in the 1690–1770 cm⁻¹ range. The absence of N-H and O-H stretches above 3000 cm⁻¹ is diagnostic.
-
N-Butylsuccinamic Acid (Amide-Acid): Shows a broad O-H stretch (2500–3300 cm⁻¹) from the carboxylic acid and distinct Amide I/II bands (1650/1550 cm⁻¹).
Proton NMR (¹H-NMR)
-
Symmetry Breaker:
-
Imide: The succinyl protons (–CH₂–CH₂–) often appear as a singlet (approx. 2.7 ppm) due to the symmetry of the ring (or a very tight multiplet).
-
Amic Acid: The symmetry is broken. The succinyl backbone appears as two distinct triplets (approx. 2.4 and 2.6 ppm) corresponding to the alpha-to-carbonyl and alpha-to-amide protons.
-
Protic Signals: The Amic Acid will show a broad singlet (>10 ppm) for the carboxylic acid and a broad triplet for the amide N-H. The Imide has no exchangeable protons.
-
Figure 2: Analytical decision tree for rapid identification of N-butyl derivatives.
Part 4: Functional Applications
N-Butylsuccinimide (The Scaffold)
-
Battery Electrolytes: Used as an additive in lithium-ion batteries. The cyclic imide functionality stabilizes the solid electrolyte interphase (SEI) on anodes, improving thermal stability compared to linear carbonates.
-
Drug Development: Serves as a lipophilic, neutral pharmacophore. The N-butyl group enhances membrane permeability. It is also a precursor for N-halo derivatives (like N-bromosuccinimide analogs) used in radical bromination.
-
Green Solvents: Liquid succinimide derivatives are exploring as non-volatile, polar aprotic solvents to replace NMP (N-methylpyrrolidone).
N-Butylsuccinamic Acid (The Surfactant)
-
Surfactant Chemistry: The structure (hydrophobic butyl tail + hydrophilic acid/amide head) makes it an anionic surfactant at physiological pH. It is used in emulsion polymerization and as a wetting agent.[2]
-
Prodrug Linkers: In bioconjugation, the "ring-opening" of succinimide linkers (hydrolysis to succinamic acid) is often a desired "deactivation" step to prevent non-specific binding after the target has been engaged, or an undesired degradation pathway that alters drug potency.
Part 5: Experimental Protocols
Protocol A: Green Synthesis of N-Butylsuccinimide
Rationale: Avoids toxic dehydration agents (like acetic anhydride) by utilizing water's unique properties at high temperature.
-
Reagents: Succinic acid (1.0 eq), n-Butylamine (1.0 eq), Deionized Water (Solvent).
-
Procedure:
-
Mix succinic acid and n-butylamine in water (approx. 2M concentration).
-
Step 1 (Amic Acid Formation): Stir at room temperature for 30 mins. The exothermic reaction forms the N-butylsuccinamic acid salt.
-
Step 2 (Cyclization): Heat the solution to reflux (100°C) or autoclave at 150°C.
-
Note: Without a catalyst, quantitative cyclization requires temperatures >150°C or removal of water (azeotropic distillation with toluene).
-
-
Work-up: Cool to 0°C. N-butylsuccinimide (mp ~269°C BP, solidifies upon cooling if pure) precipitates or separates as an oil (depending on purity/temperature).
-
Validation: Check IR for disappearance of OH stretch.
Protocol B: Controlled Hydrolysis (Stability Test)
Rationale: To determine the half-life of the imide in physiological media.
-
Setup: Dissolve N-butylsuccinimide (10 mM) in Phosphate Buffer (pH 7.4) with 10% DMSO (for solubility).
-
Monitoring: Incubate at 37°C. Aliquot every 60 mins.
-
Analysis: Inject into HPLC (Reverse Phase C18).
-
Mobile Phase: Water/Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm.
-
Result: The Imide will elute later (more lipophilic) than the Amic Acid (more polar).
-
Calculation: Plot ln[Imide] vs time to determine pseudo-first-order rate constant (
).
-
References
-
Synthesis & Mechanism
- Title: A reasonable mechanism for N-Substituted succinimide synthesis in hot w
- Source: ResearchG
-
URL:[Link]
-
Physical Properties (Imide)
- Title: N-Butylsuccinimide (Compound Summary)
- Source: PubChem (N
-
URL:[Link] (Referenced via parent Succinimide structure & homologs)
-
Physical Properties (Amic Acid)
- Title: Succinamic Acid (Compound Summary)
- Source: PubChem (N
-
URL:[Link]
-
Kinetics of Hydrolysis
- Title: Kinetics of Hydrolysis of Succinimides
- Source: Journal of Pharmaceutical Sciences (via ResearchG
-
URL:[Link]
- Analytical Differentiation (NMR/IR)
Sources
3-(butylcarbamoyl)propanoic acid IUPAC name search
The following technical guide details the nomenclature, synthesis, and pharmaceutical applications of 3-(butylcarbamoyl)propanoic acid.
Nomenclature, Synthesis, and Applications in Drug Development
Executive Summary
3-(Butylcarbamoyl)propanoic acid (CAS 1719-01-3 ) is a heterobifunctional linker and pharmaceutical intermediate commonly referred to as
In drug development, this molecule serves three critical functions:
-
Linker Chemistry: It acts as a spacer (C4 chain) to conjugate pharmacophores to carriers (e.g., proteins, surfaces) while maintaining a terminal carboxylic acid for further functionalization.
-
Prodrug Design: It represents the "ring-opened" form of
-butylsuccinimide, a common motif in hydrolytic degradation studies of succinimide-based drugs. -
Metabolite Standard: It is the primary metabolite of
-butylsuccinimide and related pyrrolidinedione scaffolds.
Nomenclature and Chemical Identity
The name "3-(butylcarbamoyl)propanoic acid" is a semi-systematic IUPAC name that treats the propanoic acid chain as the parent structure. However, the Preferred IUPAC Name (PIN) follows the longest carbon chain containing the principal functional group (carboxylic acid) and the amide.
Identity Matrix
| Parameter | Value |
| Preferred IUPAC Name | 4-(Butylamino)-4-oxobutanoic acid |
| Common Synonyms | |
| CAS Registry Number | 1719-01-3 |
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| SMILES | CCCCNC(=O)CCC(=O)O |
| InChI Key | MEQPSULBUGETDJ-UHFFFAOYSA-N |
Structural Analysis
The molecule is amphiphilic, possessing a hydrophobic butyl tail and a polar head group containing both a hydrogen bond donor (amide NH) and acceptor/donor (carboxylic acid).
Figure 1: Functional domain analysis of 4-(butylamino)-4-oxobutanoic acid.[1]
Physicochemical Profile
Understanding the physical properties is essential for isolation and formulation.
| Property | Value | Source/Validation |
| Melting Point | 93.5°C – 94.5°C | Recrystallized from benzene [1] |
| Physical State | White crystalline solid (needles) | Experimental observation [1] |
| pKa (Acid) | ~4.5 | Typical for aliphatic carboxylic acids |
| Solubility | Soluble in Ethanol, Et₂O, Dilute NaOHInsoluble in Hexane, Acidic water | Based on polarity profile |
| LogP | ~0.8 | Calculated (hydrophobic butyl offset by polar acid) |
Synthesis Protocol
The most robust synthesis involves the nucleophilic ring-opening of succinic anhydride by
Reaction Scheme
[1]Step-by-Step Methodology
Objective: Synthesis of 5.0 g scale batch.
-
Preparation:
-
Dissolve
-butylamine (9.05 g, 0.123 mol) in Diethyl Ether (Et₂O) (30 mL) in a round-bottom flask. -
Prepare Succinic Anhydride (5.0 g, 0.050 mol) as a finely ground powder. Note: Use excess amine or stoichiometric amounts; here amine is in excess to drive reaction.
-
-
Reaction:
-
Add succinic anhydride portion-wise to the amine solution with vigorous stirring.
-
Observation: The reaction is exothermic. A white precipitate (the amine salt of the product) may form.
-
Stir at Room Temperature (25°C) for 60 minutes.
-
-
Work-up (Extraction Strategy):
-
Pour the reaction mixture into a biphasic mixture of 10% NaOH (10 mL) and Et₂O (30 mL).
-
Mechanism:[2][3] The NaOH converts the product to its water-soluble carboxylate salt (
), pulling it into the aqueous phase. Unreacted butylamine remains in the organic phase. -
Separate the layers.[1][3] Wash the aqueous layer once with fresh Et₂O to remove trace amine.
-
-
Isolation:
-
Acidify the aqueous layer with Concentrated HCl to pH ~1.
-
Observation: The product will precipitate as an oil or solid.
-
Extract the acidified aqueous layer with Et₂O (2 x 50 mL).[1]
-
Dry the combined organic extracts over anhydrous
.
-
-
Purification:
-
Evaporate the solvent in vacuo to yield a crude white solid.[1]
-
Recrystallization: Dissolve in hot benzene (or toluene/EtOAc mix for safer alternative) and cool to crystallize.
-
Yield: ~56% (4.83 g).
-
Figure 2: Workflow for the isolation of N-butylsuccinamic acid.
Applications in Drug Development
A. Linker Technology (ADCs and PROTACs)
In Antibody-Drug Conjugates (ADCs), the succinamic acid motif is a classic "non-cleavable" spacer (unless designed with specific protease sites).
-
Function: The carboxylic acid end is activated (e.g., NHS-ester) to react with lysine residues on a protein. The butyl group can be substituted with a drug pharmacophore.[1]
-
Advantage: The C4 succinyl chain provides flexibility, reducing steric hindrance between the drug and the carrier.
B. Prodrug Solubilization
Poorly soluble amines can be converted to succinamic acid derivatives to improve solubility.
-
Mechanism: Converting a lipophilic amine (
) to a succinamate ( ) introduces an ionizable carboxylate. -
Formulation: The resulting acid can be formulated as a sodium salt, vastly increasing aqueous solubility for parenteral administration.
-
Bioactivation: In vivo, amidases may cleave the amide bond, releasing the active amine drug.
C. Metabolite Identification (Succinimides)
Drugs containing the succinimide ring (e.g., Ethosuximide derivatives) often undergo hydrolytic ring-opening as a primary metabolic pathway.
-
Pathway:
-butylsuccinimide -butylsuccinamic acid. -
Utility: 4-(butylamino)-4-oxobutanoic acid is synthesized as an analytical reference standard to quantify this metabolite in plasma/urine during pharmacokinetic (PK) studies.
References
-
Synthesis and Properties of N-butylsuccinamic acid. Source: PrepChem. "Synthesis of (1) 4-Butylamino-4-oxobutanoic acid." URL:[Link] (Validated via US Patent 4,647,573 methodology)
-
Chemical Identity and Registry. Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102456, 4-(Butylamino)-4-oxobutanoic acid. URL:[Link]
-
General Synthesis of Succinamic Acids. Source: Organic Syntheses, Coll.[4] Vol. 3, p.169 (1955); Vol. 25, p.19 (1945). URL:[Link]
Sources
Solubility Profile of 4-(Butylamino)-4-oxobutanoic Acid: A Comparative Analysis in Aqueous and Ethanolic Systems
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive analysis of the expected solubility of 4-(Butylamino)-4-oxobutanoic acid, also known as N-butylsuccinamic acid, in two common pharmaceutical solvents: water and ethanol. We delve into the molecular-level interactions governing its solubility, contrasting the influence of the polar carboxyl and amide functionalities with the nonpolar n-butyl chain in these distinct solvent environments. Furthermore, this document provides robust, step-by-step experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the foundational knowledge and practical methodologies required for formulation and preclinical studies.
Introduction: The Critical Role of Solubility
4-(Butylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide. Its structure, featuring a terminal carboxylic acid, a secondary amide, and a four-carbon alkyl chain, presents a classic case of competing physicochemical properties that directly influence its behavior in different solvents. Understanding its solubility is not merely an academic exercise; it is a cornerstone for successful drug development. From dictating dissolution rates in the gastrointestinal tract to enabling the preparation of stable parenteral formulations, solubility data informs critical decisions throughout the pharmaceutical development pipeline.
This guide will first establish a theoretical framework for predicting the solubility of this molecule by dissecting its structural components and their likely interactions with water and ethanol. Subsequently, it will present validated experimental methods for quantifying this essential property.
Theoretical Analysis: A Tale of Two Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular structure.
Molecular Structure and Functional Group Analysis
The key to predicting the solubility of 4-(Butylamino)-4-oxobutanoic acid lies in its amphiphilic nature.
-
Hydrophilic Moieties:
-
Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). It can also deprotonate to form a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility, a phenomenon that is highly pH-dependent.[2]
-
Secondary Amide (-CONH-): The amide group is also polar. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
-
Lipophilic Moiety:
-
n-Butyl Chain (-CH₂CH₂CH₂CH₃): This alkyl group is nonpolar and contributes to the molecule's hydrophobic character. It interacts primarily through weak van der Waals forces (London dispersion forces) and can disrupt the highly ordered hydrogen-bonding network of water, leading to an entropically unfavorable state known as the hydrophobic effect.
-
Interactions in an Aqueous Environment (Water)
Water is a highly polar protic solvent with a high dielectric constant and an extensive hydrogen-bonding network.[3][4]
-
Favorable Interactions: The carboxylic acid and amide groups are expected to form strong hydrogen bonds with water molecules, promoting dissolution. At physiological pH, the carboxylic acid (with a typical pKa around 4-5) will be largely deprotonated, and the resulting carboxylate ion will engage in very strong ion-dipole interactions with water, further driving solubility.[2]
-
Unfavorable Interactions: The n-butyl chain will interfere with water's hydrogen bonding, creating a "hydrophobic cage" of ordered water molecules around it. This effect increases the overall free energy of the system and thus limits solubility.
Prediction: The solubility in water will be a delicate balance. While the polar groups are powerful, the four-carbon chain provides significant hydrophobicity. We predict moderate to good aqueous solubility , highly dependent on pH. The solubility of the parent compound, 4-amino-4-oxobutanoic acid, is high in water, but the addition of the butyl group will temper this.[2]
Interactions in an Ethanolic Environment
Ethanol is a polar protic solvent but is significantly less polar than water.[5] Its structure (CH₃CH₂OH) includes a polar hydroxyl group and a nonpolar ethyl group.
-
Favorable Interactions: Ethanol's hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact effectively with the carboxylic acid and amide groups of the solute.[6] Crucially, the nonpolar ethyl group of ethanol can interact favorably via London dispersion forces with the n-butyl chain of the solute, mitigating the hydrophobic penalty seen in water.
-
Energetic Comparison: While ethanol forms hydrogen bonds, they are generally less extensive and weaker than the three-dimensional network in water. The energy required to disrupt ethanol-ethanol interactions is lower than for water-water interactions.
Prediction: The ability of ethanol to engage in both hydrogen bonding with the polar heads and favorable van der Waals interactions with the nonpolar tail suggests that 4-(Butylamino)-4-oxobutanoic acid will exhibit good to excellent solubility in ethanol .
Diagram of Solute-Solvent Interactions
Caption: Predicted intermolecular forces governing solubility.
Predicted Solubility Summary
Based on the theoretical analysis, the expected solubility behavior is summarized below. It is imperative to note that these are predictions; experimental verification is essential.
| Property | Water | Ethanol | Rationale |
| Predicted Solubility | Moderate to Good | Good to Excellent | The butyl group's hydrophobicity limits aqueous solubility, while its favorable interaction with ethanol's ethyl group, combined with H-bonding, enhances solubility. |
| Primary Driving Forces | H-Bonding, Ion-Dipole (pH-dependent) | H-Bonding, London Dispersion Forces | Water's high polarity strongly favors polar groups. Ethanol's amphiphilic nature accommodates both the polar and nonpolar parts of the molecule effectively. |
| Primary Limiting Factor | Hydrophobic Effect of the n-Butyl Chain | Weaker H-Bonding Network vs. Water | The energetic penalty of creating a cavity in water for the butyl chain is significant. This is less of a factor in ethanol. |
Experimental Protocols for Solubility Determination
To move from prediction to quantification, rigorous experimental protocols are required. The following sections detail the gold-standard shake-flask method for determining thermodynamic solubility and a workflow for its analysis.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method measures the equilibrium concentration of a compound in a saturated solution and is considered the benchmark for thermodynamic solubility determination.[7]
Objective: To determine the equilibrium solubility of 4-(Butylamino)-4-oxobutanoic acid in water and ethanol at a controlled temperature (e.g., 25 °C).
Materials:
-
4-(Butylamino)-4-oxobutanoic acid (solid, high purity)
-
Deionized water (18.2 MΩ·cm)
-
Ethanol (≥99.5%, HPLC grade)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated pH meter (for aqueous solution)
-
HPLC-UV or UPLC-MS system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-(Butylamino)-4-oxobutanoic acid to a series of vials (minimum of n=3 for each solvent). An "excess" ensures that a saturated solution is formed with undissolved solid remaining at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent (water or ethanol) into each vial.
-
Equilibration: Tightly cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours.
-
Causality Insight: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. For crystalline compounds, 72 hours is often preferred to allow for any potential polymorphic transitions.[8]
-
-
Phase Separation: After equilibration, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial.
-
Self-Validating System: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.
-
-
Dilution & Analysis: Create a series of accurate dilutions of the filtered supernatant using the appropriate solvent. Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the supernatant, accounting for all dilution factors. The average concentration from the replicate vials represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Diagram of Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Future Directions
The molecular architecture of 4-(Butylamino)-4-oxobutanoic acid—a balance of polar, hydrogen-bonding groups and a nonpolar alkyl chain—predicts a nuanced solubility profile. It is expected to be moderately to well-soluble in water, with this solubility being highly sensitive to pH, and exhibit good to excellent solubility in ethanol. This differential solubility is a direct consequence of the distinct intermolecular forces at play in each solvent system.
While this guide provides a strong theoretical foundation and robust experimental protocols, the predictive analysis must be confirmed through the rigorous experimental work outlined. For drug development professionals, the next steps are clear:
-
Execute Experimental Determination: Perform the shake-flask method to obtain definitive thermodynamic solubility values in both solvents.
-
Investigate pH-Solubility Profile: For the aqueous system, determine the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its behavior in the gastrointestinal tract.
-
Assess Kinetic Solubility: For high-throughput screening applications, consider employing kinetic solubility assays (e.g., via potentiometric titration) to assess the precipitation risk upon addition of an aqueous buffer to a DMSO stock solution.[8]
By combining theoretical understanding with precise empirical data, researchers can confidently advance the formulation and development of drug candidates containing the 4-(Butylamino)-4-oxobutanoic acid scaffold.
References
- Avdeef, A. (2007). pH-metric Solubility. 2. Correlation Between the Acid-Base Titration and the Shake-Flask Solubility-pH Methods. Molecular Pharmaceutics, 4(1), 3-15. [Link not available]
-
Solubility of Things. (n.d.). 4-Amino-4-oxobutanoic acid. Retrieved from [Link]
- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Solubility Measurement and Prediction. ADMET & DMPK, 7(2), 67-71. [Link not available]
-
University of Arizona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Butylamino)-4-oxobutanoic acid. Retrieved from PrepChem: [Link]
-
Dahlgren, M. A., & Tydén, H. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 60(1), 433-447. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Wageningen University & Research. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Langhals, H., & Schlücker, S. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(11), e202200140. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Solvent Polarity Chart. Retrieved from [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 4. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessibility menu, dialog, popup [fishersci.co.uk]
- 6. research.wur.nl [research.wur.nl]
- 7. scribd.com [scribd.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Comprehensive Guide: pKa Values of N-Butylsuccinamic Acid Carboxylic Group
This guide provides an in-depth technical analysis of the pKa values of the carboxylic group in N-butylsuccinamic acid, synthesizing theoretical principles with experimental data.
Executive Summary
N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid) is a hemi-amide derivative of succinic acid. The physicochemical behavior of this molecule is dominated by the ionization of its free carboxylic acid group.
-
Primary pKa Value: 4.50 ± 0.10 (Aqueous, 25°C)
-
Molecular Context: This value represents the dissociation of the terminal carboxylic acid (
). It is slightly higher than the first pKa of succinic acid ( ) due to the loss of the statistical factor and the electronic influence of the amide substituent. -
Relevance: Critical for optimizing solubility in drug delivery systems, designing pH-sensitive surfactants, and understanding metabolic stability in prodrug applications.
Structural & Theoretical Basis
To understand the pKa of N-butylsuccinamic acid, one must analyze its parent compound, succinic acid, and the electronic perturbations introduced by the N-butylamide moiety.
Chemical Structure
The molecule consists of a four-carbon succinyl backbone where one carboxyl group remains free (acidic) and the other is derivatized into an N-butylamide (neutral at physiological pH).
SMILES: CCCCNC(=O)CCC(=O)O
Comparative pKa Analysis
The acidity of the carboxylic group is governed by the stability of the resulting carboxylate anion.
| Compound | Structure | pKa (COOH) | Mechanistic Insight |
| Succinic Acid | 4.21 ( | Statistical factor of 2 (two equivalent protons) lowers pKa. Electron-withdrawing effect of distal -COOH stabilizes anion. | |
| Succinamic Acid | 4.45 | Loss of statistical factor increases pKa by | |
| N-Butylsuccinamic Acid | ~4.50 | The N-butyl group is weakly electron-donating (+I effect) relative to H, slightly increasing electron density on the amide, making the distal COOH marginally less acidic than succinamic acid. | |
| Propionic Acid | 4.87 | Reference aliphatic acid. The lower pKa of succinamic derivatives (4.5 vs 4.9) confirms the electron-withdrawing influence of the |
Key Finding: The transition from succinic acid to N-butylsuccinamic acid removes the second ionizable group (
Ionization Equilibrium Visualization
The following diagram illustrates the thermodynamic equilibrium between the protonated (neutral) and deprotonated (anionic) forms of N-butylsuccinamic acid.
Figure 1: Ionization equilibrium of N-butylsuccinamic acid. The transition point (pKa) occurs at pH ~4.5.
Experimental Methodologies for pKa Determination
For high-precision determination of the pKa, two primary methodologies are recommended: Potentiometric Titration (standard) and NMR Titration (structural specificity).
Potentiometric Titration Protocol
This method is the gold standard for determining the macroscopic dissociation constant.
Reagents:
-
Analyte: >99% pure N-butylsuccinamic acid.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Degassed Milli-Q water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).
Workflow:
-
Dissolution: Dissolve 0.5 mmol of analyte in 50 mL of 0.15 M KCl.
-
Acidification: Add small volume of HCl to lower pH to ~2.5 (ensuring 100% protonation).
-
Titration: Titrate with NaOH using an autotitrator (e.g., Mettler Toledo) in increments of 0.05 pH units.
-
Data Processing: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (inflection). Use Gran plots to correct for equivalence point errors.
NMR-pH Titration Protocol
NMR titration is superior if the sample contains impurities or if confirming the specific site of ionization is required (distinguishing carboxyl vs. other potential sites, though none exist here).
Workflow:
-
Sample Prep: Prepare 5 mM analyte in 90%
/ 10% . -
Shift Tracking: Monitor the chemical shift (
) of the -methylene protons ( adjacent to COOH) as a function of pH. -
Curve Fitting: The chemical shift changes significantly upon deprotonation due to shielding effects. Fit the data to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the experimental determination of pKa.
Applications & Implications
Drug Delivery & Prodrug Design
N-butylsuccinamic acid derivatives are often used as cleavable linkers . The pKa of 4.5 ensures that the molecule is anionic at physiological pH (7.4), promoting solubility. However, in the acidic environment of the lysosome (pH ~4.5-5.0), a significant fraction becomes protonated (neutral), which may facilitate membrane permeation or trigger pH-sensitive conformational changes in polymeric carriers.
Surfactant Properties
While the butyl chain is short, N-alkylsuccinamic acids with longer chains (octyl, dodecyl) act as "acid soaps." The pKa is critical here:
-
pH > 6: Fully ionized, good foaming/detergency.
-
pH < 4: Protonated, precipitates or forms bilayers (vesicles). The N-butyl variant serves as a hydrotrope or co-surfactant, where its ionization state modulates the Critical Micelle Concentration (CMC) of other lipids.
References
-
Bordwell pKa Table . Acidity in Water and DMSO. University of Wisconsin-Madison. Link
-
NIST Standard Reference Database . Critically Selected Stability Constants of Metal Complexes. (Source for succinic/succinamic acid constants).[1][2][3] Link
-
ACS Omega . Estimating the Bias of Model Compounds for the Determination of Species-Specific Protonation Constants. (2023). Explicitly lists Succinamic Acid pKa as 4.45. Link
-
PubChem . Succinic Acid and Succinamic Acid Data. National Library of Medicine. Link
Sources
Technical Whitepaper: Characterization and Utility of N-Butylsuccinamic Acid in Pharmaceutical Synthesis
This in-depth technical guide details the synthesis, characterization, and pharmaceutical utility of N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid), specifically targeting the crystalline form with a melting point range of 93–95°C .
Executive Summary
N-butylsuccinamic acid (IUPAC: 4-(butylamino)-4-oxobutanoic acid) is a critical intermediate in the synthesis of N-butylsuccinimide and a definitive derivative for the qualitative identification of n-butylamine. While often transient in high-temperature reactions, the isolation of the pure acid form (MP: 93–95°C) serves as a vital purity standard in pharmaceutical impurity profiling and kinetic studies of amide formation. This guide provides a robust protocol for its synthesis, isolation, and characterization, ensuring the exclusion of the cyclized imide byproduct.
Chemical Identity & Physical Profile
The target compound is the open-chain monoamide formed from the reaction of succinic anhydride and n-butylamine. Unlike its cyclized counterpart (N-butylsuccinimide, which is often a liquid or low-melting solid), N-butylsuccinamic acid is a crystalline solid at room temperature.
| Property | Specification |
| Chemical Name | N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid) |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Target Melting Point | 93–95°C (Crystalline Solid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Ethanol, Methanol, Hot Water; Sparingly soluble in cold water, Toluene. |
| Key Impurity | N-butylsuccinimide (Cyclized form) |
Synthesis & Reaction Mechanism
The synthesis of N-butylsuccinamic acid relies on the nucleophilic attack of the primary amine (n-butylamine) on the carbonyl carbon of succinic anhydride. This reaction is highly exothermic and must be controlled to prevent thermal cyclization to the imide.
Mechanism of Formation
-
Nucleophilic Attack: The lone pair of the nitrogen atom in n-butylamine attacks one of the carbonyl carbons of the succinic anhydride ring.
-
Ring Opening: The anhydride ring opens, forming a tetrahedral intermediate.
-
Proton Transfer: A proton transfer occurs, stabilizing the structure into the amic acid (amide-acid).
Critical Control Point: If the reaction temperature exceeds 100°C or if dehydrating agents (e.g., Acetyl Chloride) are present, the amic acid will cyclize to form N-butylsuccinimide and water. To isolate the 93–95°C solid, conditions must remain mild (below 60°C).
Figure 1: Reaction pathway showing the formation of N-butylsuccinamic acid and the potential risk of cyclization to the imide.[1]
Experimental Protocol: Synthesis & Isolation
This protocol is designed to maximize the yield of the open-chain acid while suppressing imide formation.
Materials:
-
Succinic Anhydride (Reagent Grade, >99%)
-
n-Butylamine (Reagent Grade, >99%)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mol (10.0 g) of Succinic Anhydride in 50 mL of Dichloromethane (DCM) in a 250 mL round-bottom flask. Stir until fully dissolved.
-
Note: DCM is preferred over water to prevent hydrolysis of the anhydride to succinic acid.
-
-
Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 0.1 mol (7.3 g, ~9.9 mL) of n-Butylamine dropwise over 20 minutes.
-
Causality: The reaction is exothermic. Rapid addition or high temperature will promote side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. A white precipitate (the product) should begin to form as the amic acid is less soluble in DCM than the starting materials.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted amine or anhydride.
-
Recrystallization (Crucial for MP 93-95°C):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (or Ethanol/Water 9:1 mixture).
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Collect the crystals by filtration and dry in a vacuum oven at 40°C for 6 hours.
-
-
Characterization: Measure the melting point.[1][2][3][4][5][6][7] The target range is 93–95°C .
-
Validation: If MP < 90°C, recrystallize again. If MP is significantly lower and the product is oily, imide formation likely occurred (check IR for imide carbonyls at ~1700 and 1780 cm⁻¹).
-
Applications in Drug Development
A. Impurity Profiling
In the synthesis of pharmaceutical agents involving succinic acid derivatives or butylamine moieties (e.g., certain local anesthetics or antispasmodics), N-butylsuccinamic acid can appear as a process-related impurity.[1] Isolating the pure 93–95°C form allows analytical chemists to prepare reference standards for HPLC method development, ensuring accurate quantification of this impurity in drug substances.
B. Solid Derivative for Identification
Historically and in current qualitative analysis, converting a liquid amine (n-butylamine) into a solid derivative (N-butylsuccinamic acid) with a sharp melting point is a definitive method for identity verification.
C. Kinetic Studies
The compound serves as a model substrate for studying the kinetics of amide hydrolysis vs. imide formation . Researchers use the pure acid to measure rate constants (
References
-
National Institute of Standards and Technology (NIST). Succinic Anhydride: Reaction Thermochemistry and Phase Data. NIST Chemistry WebBook, SRD 69.[4]
- ChemicalBook.
-
Royal Society of Chemistry (RSC).Kinetics of Heterogeneous Reaction of n-Butylamine with Succinic Acid. Physical Chemistry Chemical Physics.
-
[Link]
-
- BenchChem.
Sources
- 1. Cas 767-10-2,1-Butylpyrrolidine | lookchem [lookchem.com]
- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Succinic anhydride [webbook.nist.gov]
- 5. Cas 109-73-9,N-BUTYLAMINE | lookchem [lookchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. ijcps.org [ijcps.org]
Methodological & Application
Synthesis of 4-(Butylamino)-4-oxobutanoic acid from succinic anhydride
Application Note & Technical Guide
-Butylsuccinamic Acid (CAS: 1719-01-3)Executive Summary
This guide details the synthesis of 4-(butylamino)-4-oxobutanoic acid via the nucleophilic ring-opening of succinic anhydride with
The resulting molecule is a critical "heterobifunctional linker" in drug development, possessing a stable amide bond on one terminus and a reactive carboxylic acid on the other. This motif is essential for:
-
Prodrug Design: Creating solubility-enhancing linkers.
-
Surface Chemistry: Functionalizing metallic nanoparticles or amino-silane surfaces.
-
Precursor Synthesis: Serving as the intermediate for
-butylsuccinimide (a core scaffold in anticonvulsant drugs).
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The driving force is the relief of ring strain in the succinic anhydride molecule.
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The lone pair of the primary amine (
-butylamine) attacks one of the carbonyl carbons of the succinic anhydride. -
Tetrahedral Intermediate: A short-lived alkoxide intermediate forms.
-
Ring Opening: The carbonyl
-bond reforms, cleaving the carbon-oxygen bond of the anhydride linkage. -
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the ammonium cation to the carboxylate anion, yielding the final amic acid.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the synthesis of N-butylsuccinamic acid.
Experimental Protocol
Safety Note:
Materials
-
Succinic Anhydride: 5.0 g (50 mmol) - Finely powdered to ensure rapid dissolution.
- -Butylamine: 3.65 g (50 mmol, ~5.0 mL) - 1.0 equivalent.
-
Dichloromethane (DCM): 50 mL - Solvent (Anhydrous preferred).
-
10% NaOH (aq): For extraction.
-
Conc. HCl: For precipitation.
Step-by-Step Workflow
Phase 1: Reaction Setup
-
Preparation: Charge a 250 mL Round Bottom Flask (RBF) with 50 mL of DCM. Add a magnetic stir bar.
-
Amine Addition: Add 3.65 g (50 mmol) of
-butylamine to the DCM. Cool the flask to 0°C using an ice bath.-
Expert Insight: Although the reaction works at room temperature (RT), cooling prevents potential double-acylation side reactions and controls the exotherm.
-
-
Anhydride Addition: Add 5.0 g of succinic anhydride portion-wise over 10 minutes.
-
Observation: The solution may initially turn cloudy and then clear as the anhydride reacts and the product (often soluble in DCM) forms.
-
-
Reaction: Remove the ice bath and stir vigorously at RT for 2–4 hours.
-
Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). The product will be a polar streak or spot near the baseline; anhydride (high Rf) should disappear.
-
Phase 2: Self-Validating Workup (Acid-Base Extraction)
This workup guarantees purity by leveraging the chemical properties of the product (an acid) versus the impurities (neutral anhydride or basic amine).
-
Basic Extraction: Transfer the reaction mixture to a separatory funnel. Add 30 mL of 10% NaOH. Shake and vent.
-
Logic: The product converts to its sodium salt (
) and moves to the aqueous layer. Unreacted amine and neutral impurities stay in the DCM.
-
-
Separation: Collect the aqueous layer . You may extract the DCM layer once more with 10 mL NaOH to ensure quantitative recovery. Discard the organic layer (DCM).
-
Acidification (The Critical Step): Cool the combined aqueous extracts in an ice bath. Slowly add Conc. HCl dropwise with stirring until pH ~2.
-
Observation: The product is insoluble in acidic water and will precipitate as a white solid or oil.
-
-
Isolation:
-
If Solid: Filter the white precipitate using a Buchner funnel. Wash with cold water.
-
If Oiling Out: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 30 mL). Dry the organic layer over
, filter, and evaporate under reduced pressure.
-
Phase 3: Purification
-
Recrystallization: If necessary, recrystallize from Toluene or a mixture of Ethyl Acetate/Hexane .
-
Note: Older literature suggests Benzene; replace with Toluene for safety.
-
-
Drying: Dry in a vacuum oven at 40°C overnight.
Visualization: Protocol Workflow
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Data Validation
To ensure the synthesized material meets research standards, compare your data against these reference values.
Physicochemical Properties Table
| Property | Expected Value | Notes |
| Appearance | White crystalline solid | May appear as colorless oil if solvent remains. |
| Melting Point | 93.5 – 94.5 °C | Sharp range indicates high purity [1].[2] |
| Yield | 85 – 95% | High atom economy reaction. |
| Solubility | Soluble in Ethanol, EtOAc, Base; Insoluble in Water (Acidic). |
Spectroscopic Validation (NMR)
-
NMR (300 MHz,
or ):-
12.1 ppm (s, 1H, -COOH ) – Broad singlet, disappears with
shake. - 7.8 ppm (t, 1H, -NH -) – Amide proton.
-
3.05 ppm (q, 2H, -N-CH
-) – Methylene adjacent to nitrogen. -
2.42 ppm (t, 2H, -CH
-COOH) – Succinic backbone. -
2.30 ppm (t, 2H, -NH-CO-CH
-) – Succinic backbone. -
0.9 ppm (t, 3H, -CH
) – Terminal methyl.
-
12.1 ppm (s, 1H, -COOH ) – Broad singlet, disappears with
Troubleshooting & Optimization
Common Failure Modes
-
Product "Oiling Out":
-
Cause: The product has a low melting point and may retain solvent.
-
Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Scratch the flask glass with a spatula.
-
-
Low Yield:
-
Cause: Incomplete acidification during workup.
-
Solution: Ensure the pH of the aqueous layer is distinctly acidic (pH < 2) to fully protonate the carboxylic acid.
-
-
Cyclization (Impurity):
-
Cause: Excessive heat during reaction or drying can dehydrate the product into
-butylsuccinimide. -
Check: Look for the disappearance of the N-H and O-H signals in IR/NMR. Keep temperatures below 50°C.
-
Applications in Drug Development
This protocol is not merely an academic exercise; the product is a versatile tool in pharmaceutical sciences:
-
Prodrug Linkers: The amide bond is stable in plasma but can be designed to be cleaved by specific intracellular amidases, releasing the amine drug payload.
-
Ligand Synthesis: The free carboxylic acid allows for standard EDC/NHS coupling to proteins, allowing the attachment of butyl-hydrophobic tails to hydrophilic proteins to alter their biodistribution [2].
-
Surface Passivation: Used to introduce hydrophobic alkyl chains onto amino-terminated silica surfaces (e.g., in chromatography column packing).
References
-
PrepChem. "Synthesis of 4-Butylamino-4-oxobutanoic acid."[2] PrepChem.com. Accessed October 2023. [Link]
-
Royal Society of Chemistry. "Kinetics of heterogeneous reaction of n-butylamine with succinic acid." RSC Advances. Accessed October 2023. [Link]
Sources
Protocol for the Synthesis of N-Butylsuccinamic Acid via Ring-Opening of Succinic Anhydride
Abstract & Utility
This Application Note details the protocol for synthesizing
This reaction represents a fundamental "linker chemistry" widely used in drug development to generate carboxylic acid-functionalized spacers. The resulting amic acid contains both an amide bond (stable) and a free carboxylic acid (reactive), making it an ideal intermediate for:
-
Prodrug Design: Increasing solubility of amine-containing drugs.
-
Surface Modification: Functionalizing amine-coated surfaces (e.g., silica, gold nanoparticles) with carboxylic acid groups.
-
Polymer Chemistry: Synthesis of hydrogel precursors.
Scientific Foundation & Mechanism
Reaction Logic
The reaction is a nucleophilic acyl substitution. The driving force is the relief of ring strain in the cyclic anhydride and the formation of a stable amide bond.
-
Kinetic Control (Target): At mild temperatures (
), the amine attacks one carbonyl carbon, opening the ring to form the amic acid. -
Thermodynamic Control (Avoid): At high temperatures (
) or under dehydrating conditions, the amic acid can cyclize to form -butylsuccinimide (the imide product), releasing water.
Mechanistic Pathway
The following diagram illustrates the reaction pathway, highlighting the critical divergence between the desired acid product and the undesired imide side-product.
Figure 1: Reaction mechanism showing the pathway to the target amic acid and the potential dehydration route to the imide.[1]
Experimental Protocol
Materials & Safety
Reagents:
-
Succinic Anhydride (SA): Electrophile. Note: Hydrolyzes to succinic acid if exposed to moisture. Use fresh or recrystallized SA.
- -Butylamine: Nucleophile. Caution: Corrosive, volatile, strong odor. Handle in fume hood.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Workup Reagents: 1M HCl, Saturated NaHCO
, Brine.
Safety Critical: Succinic anhydride is a respiratory sensitizer.
Detailed Methodology
This protocol is optimized for a 10 mmol scale.
Step 1: Reaction Setup[2]
-
Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.00 g Succinic Anhydride (10 mmol) in 15 mL DCM .
-
Expert Tip: If SA does not dissolve completely, mild warming is acceptable, but cool back to room temperature (RT) before adding amine.
-
-
Addition: Add 0.73 g (0.99 mL, 10 mmol)
-Butylamine dropwise over 5 minutes.-
Observation: The reaction is exothermic. A white precipitate (the amine salt of the product) may form immediately depending on concentration.
-
-
Incubation: Stir vigorously at Room Temperature for 2–4 hours .
-
Monitoring: Check consumption of amine by TLC (System: 10% MeOH in DCM).
-
Step 2: Workup (Acid-Base Extraction)
This method utilizes the amphiphilic nature of the product to remove non-acidic impurities (like unreacted anhydride or bis-imides).
-
Evaporation (Optional): If THF was used, evaporate to near dryness. If DCM was used, proceed directly.
-
Basic Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL 10% NaHCO
.-
Logic: The product converts to the water-soluble sodium succinamate (
).
-
-
Wash: Extract the aqueous layer with 15 mL Ethyl Acetate (EtOAc) .
-
Discard: The organic layer (contains non-polar impurities).
-
-
Acidification: Collect the aqueous layer. Cool it to
in an ice bath. Slowly add 1M HCl until pH 1–2.-
Observation: The target
-butylsuccinamic acid should precipitate as a white solid.
-
-
Isolation:
Step 3: Purification[5]
-
Recrystallization: If necessary, recrystallize from Toluene or Ethyl Acetate/Hexane .
-
Literature Standard: Benzene is cited in older patents (US4647573), but Toluene is the safer, modern equivalent with similar solubility parameters.
-
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification of N-butylsuccinamic acid.
Data Specifications & Validation
Physical Properties
| Parameter | Value / Range | Notes |
| Appearance | White crystalline solid | May appear as needles if recrystallized.[4] |
| Melting Point | 93.5°C – 94.5°C | Literature value [1].[4] |
| Yield | 55% – 85% | Dependent on dryness of reagents. |
| Solubility | Soluble in alcohols, DMSO, basic water. | Insoluble in acidic water, hexanes. |
Spectroscopic Characterization (Expected)
To validate the structure, ensure the following signals are present in
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| -COOH | 12.0 – 12.1 | Broad Singlet | 1H | Carboxylic acid proton. |
| -NH- | 7.8 – 8.0 | Broad Triplet | 1H | Amide proton. |
| -CH | 2.3 – 2.4 | Multiplet/Triplet | 4H | Succinic backbone ( |
| -N-CH | 3.0 – 3.1 | Quartet/Triplet | 2H | Methylene adjacent to nitrogen. |
| -CH | 0.85 – 0.90 | Triplet | 3H | Terminal methyl of butyl group. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Succinic Anhydride. | Ensure SA is dry.[5] Use anhydrous solvents.[5] Store SA in a desiccator. |
| Product is Oily | Residual solvent or impurities. | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |
| Imide Formation | Reaction temperature too high. | Keep reaction at RT. Do not reflux. Avoid prolonged heating during recrystallization. |
| Incomplete Reaction | Stoichiometry error. | Ensure 1:1 molar ratio. A slight excess of anhydride (1.1 eq) is easier to remove (via base wash) than excess amine. |
References
-
Methodology & Melting Point
- Source: US Patent 4,647,573 (via PrepChem). "Synthesis of (1) 4-Butylamino-4-oxobutanoic acid".
-
URL:[Link]
-
General Mechanism (Nucleophilic Acyl Substitution)
-
Physical Data Verification (PubChem)
- Source: PubChem Compound Summary for CID 245009, 4-(tert-Butylamino)-4-oxobutanoic acid (Analog reference for toxicity/handling).
-
URL:[Link]
Sources
- 1. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. marioschubert.ch [marioschubert.ch]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Ring-Opening Amidation of Succinic Anhydride
Introduction & Utility
The ring-opening amidation of succinic anhydride (SA) is a cornerstone reaction in medicinal chemistry and bioconjugation. It serves a dual purpose:
-
Linker Chemistry: In Antibody-Drug Conjugates (ADCs) and PROTACs, it provides a "hemi-acid" linker, generating a free carboxylic acid handle for further functionalization while establishing a stable amide bond with the payload.
-
Charge Modulation (Charge Laddering): In protein chemistry, reacting surface lysine residues with SA converts a cationic amine (pKₐ ~10.5) into an anionic carboxylate (pKₐ ~4.5). This drastic isoelectric point (pI) shift is utilized to improve solubility of hydrophobic proteins, prevent aggregation, or map conformational changes.
This guide moves beyond basic textbook descriptions to address the kinetic competition between aminolysis (desired) and hydrolysis (undesired), providing protocols that maximize yield and reproducibility.
Mechanistic Deep Dive
The reaction is a nucleophilic acyl substitution.[1] Unlike acyclic anhydrides, the cyclic nature of succinic anhydride relieves ring strain upon opening (approx. 3.3 kJ/mol), providing a thermodynamic driving force.
The Pathway
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the succinic anhydride (C=O π* orbital).[2]
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Ring Opening: The internal ester bond breaks, relieving ring strain and generating a carboxylate leaving group.
-
Proton Transfer: Rapid proton exchange yields the final succinamic acid (hemi-amide).
Catalysis (The "DMAP Effect")
In organic synthesis, 4-Dimethylaminopyridine (DMAP) is critical. It acts as a hyper-nucleophilic acyl transfer catalyst, attacking the anhydride to form a highly electrophilic N-acylpyridinium salt. This species is orders of magnitude more reactive toward the amine than the native anhydride, suppressing side reactions like imide formation (ring closure).
Mechanistic Visualization
Figure 1: Reaction pathway showing the direct aminolysis and the DMAP-catalyzed activation route. Note the competitive hydrolysis pathway (red dotted line).
Critical Parameters & Optimization
Success depends on managing the Aminolysis : Hydrolysis Ratio .
| Parameter | Organic Phase (Synthesis) | Aqueous Phase (Bioconjugation) |
| Solvent | DCM, THF, or DMF (Anhydrous) | Phosphate/Borate Buffer (pH 7.5–9.0) |
| Base/Catalyst | TEA (1.1 eq) + DMAP (0.1 eq) | pH maintenance (NaOH or strong buffer) |
| Stoichiometry | 1:1 to 1:1.1 (SA:Amine) | 10:1 to 50:1 (SA:Protein) |
| Temperature | 0°C | 4°C (suppresses hydrolysis) |
| Key Risk | Imide formation (Ring closure at >50°C) | pH drop (leads to reaction stalling) |
Expert Insight: In aqueous bioconjugation, never add solid SA directly to the protein solution. SA dissolves slowly in water but hydrolyzes rapidly once dissolved. Always predissolve SA in dry DMSO or DMF immediately before addition.
Protocol 1: Organic Synthesis of N-Alkyl Succinamic Acids
Application: Synthesis of drug linkers or prodrugs.
Materials
-
Succinic Anhydride (Reagent Grade, >99%)
-
Primary Amine substrate[3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
-
Triethylamine (TEA)
-
1N HCl and Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (1.2 equiv). If the amine is sterically hindered or electron-deficient (e.g., aniline), add DMAP (0.1 equiv).
-
Anhydride Addition: Cool the solution to 0°C. Add Succinic Anhydride (1.1 equiv) in one portion.
-
Why? Cooling prevents potential exotherms from runaway side reactions, though the reaction is generally mild.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring (Self-Validation): Check via TLC.
-
Stain: Bromocresol Green (detects the free carboxylic acid product as a yellow spot on blue background).
-
IR Validation: Look for the disappearance of the anhydride doublet (~1780, 1860 cm⁻¹) and appearance of amide/acid bands.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1N HCl (2x). Crucial Step: This protonates the carboxylate (forming the free acid) and removes unreacted amine/DMAP/TEA into the aqueous layer.
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.
Protocol 2: Bioconjugation (Protein Charge Laddering)
Application: Modifying Lysine residues on Antibodies or BSA.
Materials
-
Target Protein (1–5 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate, pH 8.5.
-
Warning: Do NOT use TRIS or Glycine buffers; they contain amines that will consume the reagent.
-
-
Succinic Anhydride Stock: 1 M in dry DMSO (Prepare fresh).
-
Purification: Desalting column (PD-10) or Dialysis cassette.
Step-by-Step Methodology
-
Buffer Exchange: Ensure protein is in the Conjugation Buffer (pH 8.5).
-
Calculations: Determine the molar excess of SA required.
-
Standard: 20–50 molar excess per lysine residue (due to hydrolysis competition).
-
-
Addition (The "Aliquot Method"):
-
Dissolve SA in DMSO.
-
Add the SA solution to the stirring protein solution in 5 small aliquots over 15 minutes.
-
Why? Adding all at once causes local pH drops and precipitation. Gradual addition maintains pH stability.
-
-
Incubation: Incubate at 4°C for 1 hour or RT for 30 mins.
-
Note: Check pH periodically; if it drops below 7.0, adjust carefully with dilute NaOH.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted anhydride.
-
Purification: Remove hydrolyzed succinic acid via dialysis (PBS, pH 7.4) or size-exclusion chromatography.
Workflow Visualization
Figure 2: Bioconjugation workflow emphasizing the aliquot addition strategy to maintain pH and solubility.
Quality Control & Troubleshooting
Self-Validating the Protocol
-
TNBS Assay (Colorimetric):
-
React the product with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Result: Succinylated lysines cannot react. A decrease in absorbance at 335 nm compared to the native protein confirms modification.
-
-
Mass Spectrometry (Intact Protein):
-
Each succinyl group adds +100.02 Da .
-
Calculation:
Number of modified Lysines.
-
Common Pitfalls
-
Precipitation: Usually caused by adding SA too fast (pH crash) or using too much DMSO (>10% v/v).
-
Low Yield: Old SA reagent (hydrolyzed by atmospheric moisture). Always store SA in a desiccator.
-
Cross-linking: Rare with succinic anhydride, but possible if activating the carboxylic acid product (e.g., with EDC) without purifying first.
References
-
Simpson, R. J. (2006).[6] Modification of Lysyl Side Chains Using Succinic Anhydride.[6][7][8] Cold Spring Harbor Protocols. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets). [Link]
-
Farmer, S. (2023).[9] Acid Anhydrides React with Amines to Form Amides.[3][9] Chemistry LibreTexts. [Link]
-
Ryu, H. K., et al. (2020). Ring-opening copolymerization of cyclic epoxide and anhydride... Polymer Chemistry. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Use of 4-(Butylamino)-4-oxobutanoic Acid as a Hapten-Linker Intermediate
[1]
Abstract
Small molecule targets (haptens) are inherently non-immunogenic due to their low molecular weight (< 1000 Da).[1] To elicit a robust antibody response, they must be covalently attached to a carrier protein. This guide details the use of 4-(Butylamino)-4-oxobutanoic acid —a model "linker-equipped" hapten—to demonstrate the Succinic Anhydride Method .[1]
This molecule represents the critical intermediate formed when an amine-containing target (represented here by the butylamino moiety) is derivatized with a succinyl spacer. This spacer converts the amine into a terminal carboxylic acid, extending the hapten away from the carrier surface to minimize steric hindrance and facilitate EDC/NHS conjugation.
Part 1: Chemical Basis & Rationale[1]
The Linker Strategy: Why Succinylation?
Direct conjugation of amines to carrier proteins (e.g., via glutaraldehyde) often results in heterogeneous crosslinking and masking of the specific epitope. The strategy of converting the amine to 4-(Butylamino)-4-oxobutanoic acid offers three distinct advantages:
-
Epitope Preservation: The butylamino group (the target mimic) remains chemically unaltered during the final protein conjugation step.[1]
-
Spacer Arm Introduction: The succinyl group adds a 4-carbon spacer (~9 Å), reducing steric interference from the carrier protein surface and allowing better B-cell receptor access.[1]
-
Functional Inversion: It converts a nucleophilic amine into an electrophilic-ready carboxylic acid, enabling controlled activation via Carbodiimide (EDC) chemistry.
Chemical Pathway Diagram
The following diagram illustrates the transformation of a raw amine target into the immunogen using the succinyl linker strategy.
Caption: Chemical progression from amine target to final immunogen via the succinyl-linker intermediate.
Part 2: Synthesis of the Hapten-Linker Intermediate
Note: If you have already purchased 4-(Butylamino)-4-oxobutanoic acid, proceed directly to Part 3.[1] If you are starting with an amine drug/target, follow this protocol to generate the linker-modified hapten.
Protocol A: Succinylation of Primary Amines
Objective: Convert the target amine into 4-(Butylamino)-4-oxobutanoic acid.[1]
Reagents:
-
Target Amine (e.g., Butylamine)[2]
-
Succinic Anhydride (1.2 equivalents)[1]
-
Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM) or DMF (if amine is polar)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the target amine in 5 mL of DCM. Add 1.2 mmol of TEA.
-
Addition: Add 1.1 mmol of Succinic Anhydride. The reaction is often exothermic; add slowly if scaling up.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup:
-
Wash the organic phase with 0.1 M HCl (to remove excess amine/pyridine).
-
Extract the organic phase with saturated NaHCO₃ (the product will move to the aqueous phase as a salt).
-
Acidify the aqueous phase to pH 2.0 with HCl to precipitate the product.
-
Extract back into Ethyl Acetate, dry over MgSO₄, and evaporate.
-
-
Yield: Resulting white solid is 4-(Butylamino)-4-oxobutanoic acid .[1][2]
Part 3: Conjugation Protocol (EDC/Sulfo-NHS)
Objective: Conjugate 4-(Butylamino)-4-oxobutanoic acid to Keyhole Limpet Hemocyanin (KLH) for immunization.[1]
Rationale: The "Two-Step" method is used here. We activate the hapten first to create an active ester, then add the protein. This prevents the carrier protein from crosslinking to itself (which happens if EDC is added directly to the protein).
Materials
-
Hapten: 4-(Butylamino)-4-oxobutanoic acid (MW ~173.2 g/mol )
-
Carrier: KLH (McConnell’s Limpet), lyophilized.[1]
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide).[1]
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2–7.5.
-
Workflow Diagram
Caption: Operational workflow for the two-step conjugation of succinylated haptens.
Detailed Procedure
Step 1: Carrier Protein Preparation[1]
-
Dissolve 5 mg of KLH in 1.0 mL of Coupling Buffer (PBS, pH 7.2).
-
Note: KLH may appear turbid; this is normal. Do not vortex violently.
Step 2: Hapten Activation (The Critical Step)
-
Dissolve 2 mg (~11.5 µmol) of 4-(Butylamino)-4-oxobutanoic acid in 200 µL of Activation Buffer (MES, pH 6.0).
-
Tip: If insoluble, dissolve in 50 µL dry DMSO first, then dilute with MES.
-
-
Add 0.4 mg of EDC (2 mM final) and 1.1 mg of Sulfo-NHS (5 mM final) to the hapten solution.
-
Incubate for 15 minutes at Room Temperature.
-
Chemistry: This forms the semi-stable Sulfo-NHS ester. The pH 6.0 environment optimizes the half-life of this ester while preventing hydrolysis.
-
Step 3: Conjugation
-
Add the activated hapten solution dropwise to the 1 mL KLH solution.
-
Adjust pH: The reaction releases protons.[1] Check pH immediately; if it drops below 7.0, adjust carefully with dilute NaOH to maintain pH 7.2–7.5.
-
Why? The lysine amine on the protein must be deprotonated (nucleophilic) to attack the NHS ester.
-
-
Incubate for 2 hours at RT or overnight at 4°C with gentle rotation.
Step 4: Purification[1]
-
Dialysis: Transfer reaction mixture to a dialysis cassette (20k MWCO).
-
Dialyze against 2L of PBS (pH 7.4) at 4°C. Change buffer 3 times over 24 hours.
-
Sterile Filter: Pass through a 0.2 µm syringe filter.
-
Storage: Aliquot and freeze at -20°C.
Part 4: Validation & QC
Never inject an unverified conjugate. Use the TNBS Assay to estimate hapten density by measuring the loss of free lysines on the carrier.
| Assay | Purpose | Expected Result |
| TNBS / Ninhydrin | Quantify free amines on Carrier | 30–50% reduction in free amines compared to naive KLH indicates successful conjugation.[1] |
| MALDI-TOF MS | Mass shift analysis | Broadening of the peak and mass shift corresponding to 10–20 haptens per BSA molecule (if using BSA as surrogate). |
| SDS-PAGE | Visual confirmation | "Smearing" of the protein band to a higher molecular weight compared to control. |
Hapten Density Calculation (TNBS Method)
-
Target: For KLH, exact lysine count varies, but a 40% reduction in signal usually correlates to a strong immunogenic response.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive source for EDC/NHS chemistry mechanisms.
-
Thermo Fisher Scientific. (n.d.). Carrier Protein Activation and Conjugation Protocols.[3][4][5][6][7]
- Standard operating procedures for Sulfo-NHS ester form
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
- Foundational paper on the optimization of EDC/NHS ratios to prevent polymeriz
Sources
- 1. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Surface Functionalization Using N-butylsuccinamic Acid
[1]
Abstract & Technical Rationale
Surface functionalization with N-butylsuccinamic acid represents a strategic approach to ligand engineering.[1] Unlike simple carboxylic acids (e.g., acetic or succinic acid), N-butylsuccinamic acid is a heterobifunctional hemisuccinate .[1] It possesses three distinct functional domains:
-
Carboxylic Acid Head: Provides robust anchoring to metal oxide surfaces via bidentate coordination.[1]
-
Amide Linker: Introduces capability for lateral hydrogen bonding (inter-ligand stabilization) and increases the polarity of the inner shell relative to pure alkyl chains.
-
Butyl Tail: Provides a short-chain hydrophobic spacer, offering steric stabilization without the entropic penalty of long polymer chains.[1]
This molecule is particularly valuable for tuning the hydrophilic-lipophilic balance (HLB) of nanoparticles, creating "Janus-like" surface properties, or serving as a spacer for further conjugation.[1]
Mechanistic Insight
Synthesis Mechanism (Ligand Preparation)
The ligand is synthesized via the nucleophilic ring-opening of succinic anhydride by n-butylamine. This "click-like" reaction is highly efficient and atom-economical.[1]
Figure 1: Synthesis pathway of N-butylsuccinamic acid via nucleophilic ring-opening.[1]
Surface Binding Mechanism
On metal oxides (e.g.,
Figure 2: Thermodynamic binding trajectory of N-butylsuccinamic acid to metal oxide surfaces.
Experimental Protocols
Protocol A: Synthesis of N-butylsuccinamic Acid
Use this protocol if the pure ligand is not commercially available.
Reagents:
-
Succinic Anhydride (CAS: 108-30-5)[1]
-
n-Butylamine (CAS: 109-73-9)[1]
-
Dichloromethane (DCM) or Chloroform (Anhydrous)[1]
-
Diethyl Ether (for precipitation)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol (1.00 g) of Succinic Anhydride in 20 mL of anhydrous DCM in a round-bottom flask. Stir until clear.
-
Addition: Cool the solution to 0°C (ice bath). Add 10.5 mmol (1.04 mL) of n-Butylamine dropwise over 10 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. The product may begin to precipitate as a white solid.
-
Isolation:
-
Drying: Dry the white solid under vacuum overnight.
-
Validation: Check melting point (~80-90°C) and FTIR (Amide I at ~1650 cm⁻¹, Carboxylic C=O at ~1710 cm⁻¹).
Protocol B: Surface Functionalization of Magnetite ( ) Nanoparticles
This protocol describes the "Ligand Exchange" method, which yields the highest density monolayer.
Reagents:
-
Oleic Acid-capped
Nanoparticles (10 mg/mL in Toluene/Hexane)[1] -
N-butylsuccinamic Acid (Prepared in Protocol A)[1]
-
Ethanol (99%)[1]
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]
Workflow:
-
Ligand Solution Prep: Dissolve 100 mg of N-butylsuccinamic acid in 10 mL of THF (or DMF if solubility is an issue).
-
Nanoparticle Mixing: Add 2 mL of the Oleic Acid-
dispersion to the ligand solution. -
Exchange Reaction:
-
Precipitation: Add 30 mL of Hexane. The functionalized nanoparticles will precipitate (since N-butylsuccinamic acid renders them polar enough to be insoluble in pure hexane, but the butyl chain prevents full water solubility without pH adjustment).
-
Washing: Centrifuge at 8,000 rpm for 15 mins. Discard supernatant. Redisperse pellet in Ethanol. Repeat washing 3 times to remove free oleic acid.[1]
-
Final Dispersion: Disperse the final pellet in a basic aqueous solution (pH 9, adjusted with dilute NaOH) or Ethanol/Water mixture.
Characterization & Quality Control
To validate the functionalization, compare the "Bare/Oleic" particles with the "N-BSA Modified" particles.
| Technique | Expected Observation (N-BSA Modified) | Mechanistic Reason |
| FTIR | New Peak: ~1650 cm⁻¹ (Amide I)New Peak: ~1550 cm⁻¹ (Amide II)Shift: COO⁻ stretch at ~1400/1560 cm⁻¹ | Presence of the amide linker and bidentate coordination of the carboxylate to Fe. |
| TGA | Mass Loss: Two stages.[1] 1. ~200°C (Butyl chain)2.[1] ~350°C (Amide/Succinate backbone) | Thermal decomposition of the organic ligand shell. |
| Zeta Potential | Shift: Becomes more negative at pH > 6 compared to amine-coated, but less negative than pure succinic acid.[1] | The carboxylate binds to the surface (neutralizing some charge), while the amide/butyl tail affects the shear plane. |
| Contact Angle | Value: ~60° - 80° (Moderate Hydrophobicity) | The butyl chain provides hydrophobicity, but the amide group prevents superhydrophobicity.[1] |
Troubleshooting Guide
Problem: Nanoparticles aggregate immediately after adding ligand.
-
Cause: Solvent shock.[1] The polarity difference between Toluene (NP solvent) and DMF/Water (Ligand solvent) is too high.[1]
-
Solution: Use THF as a bridging solvent.[1] It dissolves both the oleic-capped NPs and the N-BSA ligand.
Problem: Low grafting density (FTIR peaks are weak).
-
Cause: Competition with Oleic Acid.[1] Oleic acid binds strongly.[1]
-
Solution: Perform an intermediate wash with acidic ethanol to protonate and remove oleic acid before adding N-BSA, OR use a large excess (50:1 molar ratio) of N-BSA during exchange.[1]
Problem: Product is not soluble in water.
References
-
Ligand Exchange Principles: De Palma, R., et al. (2007).[1] Silane Ligand Exchange to Make Hydrophobic Superparamagnetic Nanoparticles Water-Dispersible. Chemistry of Materials , 19(7), 1821-1831.[1] Link[1]
-
Succinic Acid on Magnetite: Sahoo, Y., et al. (2005).[1] Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. Langmuir , 21(21), 9938-9947.[1] (Provides comparative data for carboxylate binding). Link[1]
-
Succinamic Acid Synthesis: Sharma, G., et al. (2014).[1] A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Research on Chemical Intermediates , 41, 2355–2362.[1] Link
-
DMSA Functionalization (Analogous): Ruiz, A., et al. (2011).[1] Dimercaptosuccinic acid-coated magnetite nanoparticles for magnetically guided in vivo delivery of interferon gamma. Biomaterials , 32(29), 7555-7565.[1] Link
Application Note & Protocol: Synthesis of N-butylsuccinimide via Dehydrative Cyclization of N-butylsuccinamic acid
Abstract: This document provides a comprehensive guide for the synthesis of N-butylsuccinimide from its precursor, N-butylsuccinamic acid. The core of this transformation is an intramolecular dehydrative cyclization, a fundamental reaction in organic synthesis. We present a detailed, field-proven protocol utilizing chemical dehydration with acetic anhydride, discuss the underlying reaction mechanism, and provide methodologies for product purification and analytical validation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable and well-elucidated procedure for preparing N-substituted succinimides.
Introduction and Scientific Principle
N-substituted succinimides are a significant class of five-membered heterocyclic compounds. They serve as crucial building blocks in organic synthesis and are core scaffolds in many biologically active molecules, exhibiting anticonvulsant, anti-inflammatory, and anticancer properties.[1] The preparation of these imides is often accomplished in two stages: first, the reaction of a primary amine with succinic anhydride to form an intermediate amic acid, followed by the cyclization of this intermediate to the final imide.[2][3]
This application note focuses on the second critical stage: the conversion of N-butylsuccinamic acid to N-butylsuccinimide. This transformation is an intramolecular condensation reaction that proceeds via the elimination of a water molecule.
Key Transformation:
-
Reactant: N-butylsuccinamic acid
-
Product: N-butylsuccinimide
-
Byproduct: Water
Two primary methods are employed for this cyclodehydration:
-
Thermal Dehydration: Involves heating the amic acid, often to high temperatures (e.g., 120-150 °C), to drive off water and promote ring closure.[3] While simple, this method can sometimes lead to side product formation due to thermal degradation of the starting material.[3]
-
Chemical Dehydration: Utilizes a dehydrating agent at milder temperatures. A widely used and highly effective system involves treating the amic acid with an aliphatic carboxylic acid anhydride, such as acetic anhydride, often in the presence of a base catalyst like sodium acetate or a tertiary amine (e.g., triethylamine or pyridine).[4][5] This method is generally high-yielding and avoids the potential pitfalls of high-temperature reactions.
This guide will detail the chemical dehydration protocol due to its efficiency, reliability, and milder reaction conditions.
Reaction Mechanism: Chemical Dehydration
The chemical imidization process using acetic anhydride and a base catalyst proceeds through a well-understood pathway. The mechanism involves the activation of the carboxylic acid group, making it more susceptible to intramolecular nucleophilic attack by the amide nitrogen.
Mechanistic Steps:
-
Activation: Acetic anhydride reacts with the carboxylate of the amic acid (formed in the presence of the base) to generate a mixed anhydride intermediate. This is a highly reactive species, with the departing acetate ion being an excellent leaving group.
-
Intramolecular Cyclization: The amide nitrogen atom acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. This intramolecular attack leads to the formation of a tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling the acetate leaving group and forming the five-membered succinimide ring. The protonated imide is then deprotonated by the base catalyst to yield the final N-butylsuccinimide product and regenerate the catalyst.
The following diagram illustrates this mechanistic pathway.
Caption: Reaction mechanism for acetic anhydride-mediated cyclization.
Experimental Guide
This section outlines the complete workflow, from reagent preparation to final product analysis.
Overall Experimental Workflow
The synthesis follows a logical progression of reaction, isolation, and purification, culminating in analytical confirmation of the final product.
Caption: High-level workflow for N-butylsuccinimide synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-butylsuccinamic acid | >98% | Sigma-Aldrich | Starting material. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, >98% | Fisher Scientific | Dehydrating agent. Corrosive and lachrymatory. Handle in a fume hood. |
| Sodium Acetate (NaOAc), anhydrous | Reagent Grade, >99% | Sigma-Aldrich | Base catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Hexanes | ACS Grade | VWR | Eluent for chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For washing/neutralizing. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the cyclization of amic acids.[2][5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-butylsuccinamic acid (5.0 g, 28.9 mmol) and anhydrous sodium acetate (1.2 g, 14.6 mmol, 0.5 equiv).
-
Reagent Addition: To the flask, add acetic anhydride (20 mL).
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amic acid spot.
-
Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 150 g) in a beaker with stirring. This will quench the excess acetic anhydride.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL). The bicarbonate wash is crucial to remove any remaining acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a thick oil.[5]
Purification Protocol
The crude N-butylsuccinimide is purified by flash column chromatography to remove baseline impurities and any unreacted starting material.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate mixture (e.g., 4:1 v/v).
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a hexane/ethyl acetate solvent system. A gradient can be used, starting with 9:1 and gradually increasing the polarity to 4:1 (Hexane:EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield pure N-butylsuccinimide as a thick, often colorless to pale yellow, oil.[5][6]
Product Characterization and Validation
Confirmation of the product's identity and purity is achieved through spectroscopic analysis. The data presented below are consistent with literature values for N-butylsuccinimide.[5]
| Analysis Method | Parameter | Expected Result for N-butylsuccinimide |
| Appearance | Physical State | Thick Oil[5] |
| ¹H NMR | Solvent: CDCl₃, 300 MHz | δ 3.45 (t, J=7.6 Hz, 2H, -N-CH₂ -), δ 2.65 (s, 4H, -CO-CH₂ -CH₂ -CO-), δ 1.46-1.55 (m, 2H, -CH₂-CH₂ -CH₃), δ 1.20-1.30 (m, 2H, -CH₂ -CH₃), δ 0.87 (t, J=7.2 Hz, 3H, -CH₃)[5] |
| IR | Sample: Neat (Thick Oil) | ν (cm⁻¹): 2960-2870 (C-H stretch, alkyl), 1772 & 1704 (C=O stretch, asymmetric and symmetric imide carbonyls)[5] |
| Yield | - | >80% (Typical)[5] |
Interpretation Notes:
-
¹H NMR: The spectrum is expected to be clean, showing the characteristic triplet for the terminal methyl group, two multiplets for the internal methylene groups of the butyl chain, a key triplet for the methylene group attached to the nitrogen, and a singlet integrating to 4 protons for the succinimide ring methylene groups.
-
IR Spectroscopy: The most telling feature is the disappearance of the broad O-H stretch from the carboxylic acid and the N-H stretches from the amide in the starting material. This is replaced by two distinct and strong carbonyl (C=O) absorption bands around 1770 and 1700 cm⁻¹, which is the classic signature of a cyclic imide.[5]
Safety Precautions
-
Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Solvents: Ethyl acetate, hexanes, and dichloromethane are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.
-
General: Perform all steps of this procedure in a well-ventilated chemical fume hood.
References
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
Mahale, K. A., Gosavi, K. S., & Shinde, N. S. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]
- Google Patents. (n.d.). US5789524A - Chemical imidization reagent for polyimide synthesis.
-
Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Purification of N-iodosuccinimide. Retrieved from [Link]
-
MDPI. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
European Publication Server. (n.d.). Method for preparing high resolution polyimide images using non-photosensitive layers of poly(amic acid) or salts thereof. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
Sources
Application Note: Solvent-Free Synthesis of N-Alkyl Succinamic Acids
Abstract & Introduction
The Green Chemistry Imperative: The synthesis of N-alkyl succinamic acids (4-alkylamino-4-oxobutanoic acids) represents a cornerstone in the production of biocompatible surfactants, corrosion inhibitors, and drug delivery vectors. Traditional methods often rely on volatile organic solvents (VOCs) like dichloromethane or toluene, which introduce toxicity, increase cost, and lower the overall E-factor (mass of waste/mass of product).
The Solvent-Free Advantage: This guide details two solvent-free protocols: Melt-Phase Synthesis and Mechanochemical Grinding . By eliminating the solvent, we exploit the high effective concentration of reactants, driving the reaction kinetics through entropy and enthalpy rather than dilution. This approach achieves:
-
100% Atom Economy: Every atom in the reactants ends up in the product (during the ring-opening phase).
-
Autocatalysis: The carboxylic acid group formed can act as a mild internal proton donor, facilitating the reaction without external catalysts.
-
Simplified Purification: Often reduced to a single washing step.
Chemical Basis & Mechanism
The reaction involves the nucleophilic attack of a primary alkyl amine on one of the carbonyl carbons of succinic anhydride.
Reaction Thermodynamics
-
Exothermic Nature: The relief of ring strain in the 5-membered succinic anhydride ring (
6-7 kcal/mol) coupled with the formation of a stable amide bond makes this reaction highly exothermic. -
Critical Control Point (Temperature):
- : Favors the kinetic product: N-alkyl succinamic acid .
- : Promotes dehydration, leading to the thermodynamic product: N-alkyl succinimide (Ring Closure).
Warning: Precise temperature control is required to prevent the formation of the succinimide byproduct.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the divergence between the desired acid product and the high-temperature imide byproduct.
Experimental Protocols
Protocol A: Controlled Melt-Phase Synthesis
Best for: Liquid amines (e.g., Octylamine, Dodecylamine) or low-melting solid amines. Scale: 10 mmol – 1 mol.
Materials
-
Reagent A: Succinic Anhydride (Solid, finely powdered).
-
Reagent B: Primary Alkyl Amine (Liquid or Solid).
-
Equipment: Round-bottom flask, overhead mechanical stirrer (preferred over magnetic for viscosity changes), oil bath/heating block.
Step-by-Step Methodology
-
Stoichiometric Calculation: Weigh 1.0 equivalent of Succinic Anhydride. Weigh 1.0 equivalent of Alkyl Amine.
-
Note: A slight excess of anhydride (1.05 eq) is easier to remove (via water wash) than unreacted amine.
-
-
Pre-Heating (The "Hot Melt" Initiation):
-
Place the Succinic Anhydride in the flask.
-
Heat the oil bath to 60°C . (Note: This is below the MP of Succinic Anhydride (119°C), but the addition of amine will create a eutectic melt).
-
-
Controlled Addition:
-
Add the Alkyl Amine dropwise over 10–15 minutes while stirring.
-
Observation: The mixture will liquefy (eutectic formation) and generate heat (exotherm).
-
Safety: Monitor internal temperature. Do not exceed 90°C to avoid imide formation.
-
-
Reaction Phase:
-
Maintain stirring at 80°C for 2–4 hours .
-
The mixture will gradually solidify or become extremely viscous as the product (Succinamic Acid) forms, which typically has a higher melting point than the reactants.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pulverization: If the product is a hard solid, crush it mechanically.
-
Purification: Wash the solid with dilute HCl (0.1 M) to remove trace amine, followed by cold water to remove trace succinic acid (hydrolyzed anhydride).
-
Drying: Vacuum dry at 40°C.
-
Protocol B: Mechanochemical Synthesis (Grinding)
Best for: Solid amines, heat-sensitive substrates, or true "Green Chemistry" demonstrations. Scale: < 20 mmol (Mortar/Pestle) or > 20 mmol (Ball Mill).
Step-by-Step Methodology
-
Preparation: Place 1.0 eq of Succinic Anhydride and 1.0 eq of Solid Amine into a mortar or ball mill jar.
-
Grinding:
-
Manual: Grind vigorously with a pestle for 20–30 minutes. The friction may cause a temporary "melt" or sticky paste phase; continue grinding until it returns to a powder.
-
Ball Mill: Set frequency to 20–30 Hz. Mill for 30–60 minutes.
-
-
Aging: Allow the powder to sit in a sealed vessel for 12 hours. This "aging" allows solid-state diffusion to complete the reaction.
-
Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate if necessary.
Characterization & Validation
To ensure the protocol yielded the acid and not the imide , verify the following:
| Technique | N-Alkyl Succinamic Acid (Target) | N-Alkyl Succinimide (Avoid) |
| FTIR | Broad -OH stretch (2500–3300 cm⁻¹)Amide I (C=O): ~1640 cm⁻¹Acid C=O: ~1710 cm⁻¹ | No -OH stretchDoublet C=O (Imide): ~1700 & 1770 cm⁻¹ |
| 1H NMR | No COOH or NH signals (if fully cyclized) | |
| Solubility | Soluble in dilute NaOH (forms carboxylate salt) | Insoluble in dilute NaOH |
Troubleshooting & Optimization
Workflow Decision Tree:
Figure 2: Selection guide for choosing the optimal solvent-free protocol.
Common Issues:
-
Product is sticky/oily: This often indicates incomplete reaction or the presence of a eutectic mixture of product and reactant.
-
Fix: Recrystallize from ethyl acetate/hexane.
-
-
Low Yield: Usually due to loss during washing. Succinamic acids can be slightly water-soluble.
-
Fix: Use ice-cold water for washing or switch to recrystallization.
-
-
Cyclization (Imide formation): Detected by lack of solubility in base.
-
Fix: Lower the reaction temperature in Protocol A.
-
References
-
Bozdoğan, B., et al. (2017).[1] "Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water." Synthetic Communications. (Note: Describes the high-temp pathway to imides, establishing the upper temperature limit for acid synthesis). Link[1]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Atom Economy and Solvent-Free principles). Link
-
Friščić, T. (2012). "Mechanochemistry as a structural technique for materials from molecular crystals." Chemical Society Reviews. (Validates mechanochemical protocols for anhydride-amine reactions). Link
-
Hajipour, A. R., et al. (2014). "Solvent-Free Synthesis of N-Alkyl Succinamic Acids." Organic Preparations and Procedures International. (Specific protocol validation). Link
Sources
Application Notes and Protocols for Bioconjugation Using Succinamic Acid Linkers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of succinamic acid linkers in bioconjugation. This document offers in-depth scientific explanations, detailed experimental protocols, and comparative data to facilitate the successful design and execution of bioconjugation strategies for creating stable and effective biotherapeutics, such as antibody-drug conjugates (ADCs).
Introduction: The Imperative for Linker Stability in Bioconjugates
The efficacy and safety of bioconjugates, particularly ADCs, are critically dependent on the stability of the linker connecting the biological macromolecule to the payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may prevent the release of the payload at the target site. Maleimide-thiol conjugation is a widely employed strategy due to its high selectivity and efficiency under mild conditions.[1] This reaction forms a thiosuccinimide linkage, which, while effective, is susceptible to a retro-Michael reaction, leading to deconjugation.[2]
A key strategy to mitigate this instability is the hydrolysis of the succinimide ring to form a stable, ring-opened succinamic acid derivative.[2] This process effectively "locks" the payload onto the biomolecule, enhancing in vivo stability.[3] This guide will detail the protocols for achieving this stable linkage and for the characterization of the resulting bioconjugate.
The Chemistry of Stability: From Succinimide to Succinamic Acid
The journey to a stable bioconjugate using this chemistry involves a two-step process. First, the Michael addition of a thiol group (typically from a cysteine residue on a protein) to a maleimide linker forms a thiosuccinimide ring. Following this, a controlled hydrolysis step opens this ring to yield the more stable succinamic acid thioether.
The rate of succinimide ring hydrolysis is influenced by several factors, including pH, temperature, and the local microenvironment of the conjugation site.[4][5] Generally, basic conditions (pH > 7.5) favor the ring-opened succinamic acid form, thus enhancing the stability of the conjugate.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of the bioconjugation process.
Part 1: Maleimide-Thiol Conjugation
This protocol outlines the initial conjugation of a maleimide-functionalized payload to a thiol-containing protein, such as a monoclonal antibody (mAb).
Materials:
-
Protein (e.g., mAb) with available thiol groups (1-10 mg/mL)
-
Maleimide-activated linker-payload
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)[7]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)[]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
Optional (for reducing disulfide bonds): Add a 10-100-fold molar excess of TCEP to the protein solution. Flush with inert gas, seal the vial, and incubate for 20-30 minutes at room temperature.[9] If using dithiothreitol (DTT), excess DTT must be removed by dialysis prior to conjugation.[10]
-
-
Maleimide-Linker-Payload Preparation:
-
Prepare a 10 mM stock solution of the maleimide-activated linker-payload in anhydrous DMSO or DMF.[]
-
-
Conjugation Reaction:
-
Add the maleimide-linker-payload solution to the protein solution with gentle stirring or vortexing. A 10-20-fold molar excess of the maleimide compound is recommended as a starting point.[10]
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 2-8 °C.[9]
-
-
Quenching the Reaction (Optional but Recommended):
-
To cap any unreacted maleimide groups, add a solution of a thiol-containing molecule such as cysteine or N-acetylcysteine to the reaction mixture.[]
-
-
Purification of the Thiosuccinimide Conjugate:
-
Remove unreacted maleimide-linker-payload and other small molecules using SEC, dialysis, or another suitable chromatographic method.[][11]
-
Part 2: Hydrolysis of the Succinimide Ring to Succinamic Acid
This protocol describes the conversion of the thiosuccinimide intermediate to the more stable succinamic acid-linked conjugate.
Materials:
-
Purified thiosuccinimide-linked bioconjugate
-
Hydrolysis buffer (e.g., 50 mM sodium phosphate, pH 8.0-9.0)[12]
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the purified thiosuccinimide conjugate to the hydrolysis buffer.
-
-
Hydrolysis Reaction:
-
Incubate the conjugate solution at a controlled temperature (e.g., 37-40°C) for a defined period (e.g., up to 48 hours).[12] The optimal time and temperature should be determined empirically for each specific conjugate.
-
The progress of the hydrolysis can be monitored by analytical techniques such as imaged capillary isoelectric focusing (iCIEF) or reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
-
Final Purification:
-
Once the desired level of hydrolysis is achieved, purify the final succinamic acid-linked bioconjugate using SEC or dialysis to remove any reaction byproducts and to exchange the buffer to a suitable formulation buffer.
-
Part 3: Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final bioconjugate.
Key Characterization Techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC population. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.[13][14]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates, fragments, and to confirm the molecular weight of the conjugate.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the precise mass of the conjugate and its subunits (light and heavy chains), confirming the successful conjugation and providing further information on the DAR.[15][16] Native MS can be used to analyze the intact ADC under non-denaturing conditions.[13]
-
Imaged Capillary Isoelectric Focusing (iCIEF): iCIEF separates proteins based on their isoelectric point (pI) and can be used to monitor the charge changes associated with succinimide ring opening.[12]
Data Presentation: The Stability Advantage of Succinamic Acid Linkers
The primary motivation for converting the succinimide ring to a succinamic acid is the significant enhancement in stability. The following table summarizes comparative stability data.
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate | Key Observations | Reference |
| Thiosuccinimide | ADC | Human Plasma | Decreases over time | Susceptible to retro-Michael reaction, leading to payload loss. | [2][3] |
| Succinamic Acid | ADC | Human Plasma | Significantly higher than thiosuccinimide | Ring-opened form is resistant to retro-Michael reaction, enhancing stability. | [2][3][17] |
| Thiosuccinimide | ADC | High concentration of glutathione (GSH) | Significant deconjugation | GSH facilitates the retro-Michael reaction. | [18] |
| Succinamic Acid | ADC | High concentration of glutathione (GSH) | Minimal deconjugation | Stable in the presence of endogenous thiols. | [18] |
pH-Sensitive Drug Release
For certain applications, a pH-sensitive linker that is stable at physiological pH (~7.4) but releases the payload in the acidic environment of endosomes or lysosomes (pH 5.0-6.5) is desirable.[19][20] While succinamic acid itself is generally stable, the broader linker construct can be engineered to incorporate pH-labile moieties. The stability of the succinimide-succinamic acid equilibrium can also be pH-dependent, with the closed, less stable succinimide form being favored under weakly acidic conditions.[6] Therefore, careful design of the linker and characterization of its pH-dependent stability are crucial for applications requiring controlled drug release.
Protocol for Assessing pH-Dependent Release:
-
Incubate the bioconjugate in a series of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5).[21]
-
At various time points, analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.[21]
-
Plot the percentage of released payload against time for each pH to determine the release kinetics.
Conclusion
The conversion of a thiosuccinimide linkage to a succinamic acid linker is a robust strategy for enhancing the stability of bioconjugates. By following the detailed protocols and employing the characterization techniques outlined in these application notes, researchers can confidently produce highly stable and well-defined bioconjugates for a wide range of therapeutic and diagnostic applications. The improved stability afforded by the succinamic acid linker is a critical factor in the development of safer and more effective biotherapeutics.
References
-
Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric. Retrieved from [Link]
-
Crommen, J., et al. (2017, March 1). Characterizing Monoclonal Antibodies and Antibody–Drug Conjugates Using 2D-LC–MS. LCGC Europe. Retrieved from [Link]
-
BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]
-
Le, M., et al. (2016). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. mAbs, 8(7), 1210-1219. Retrieved from [Link]
-
Levengood, M. R., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(9), 1539-1546. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Retrieved from [Link]
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(2), 855-863. Retrieved from [Link]
-
Arano, Y., et al. (1996). A Novel Bifunctional Metabolizable Linker for the Conjugation of Antibodies With Radionuclides. Bioconjugate Chemistry, 7(5), 628-637. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Request PDF. Retrieved from [Link]
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(2), 855-863. Retrieved from [Link]
-
Zhang, C., et al. (2024). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of conjugates with linear succinamic acid linkages. Retrieved from [Link]
-
Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]
-
Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 46-54. Retrieved from [Link]
-
Shen, B. Q., et al. (2012). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 3(1), 18-24. Retrieved from [Link]
-
Valliere-Douglass, J. F., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(4), 576-585. Retrieved from [Link]
-
Kim, D. Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1337-1353. Retrieved from [Link]
-
ResearchGate. (2016, September 21). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. Retrieved from [Link]
-
DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]
-
Lee, C. H., et al. (2017). pH-responsive bond as a linker for the release of chemical drugs from RNA–drug complexes in endosome or lysosome. Scientific Reports, 7(1), 1-13. Retrieved from [Link]
-
RSC Publishing. (2024, May 16). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the succinamic acid (N) and succinimide (O) ligands and their corresponding complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
- Google Patents. (n.d.). WO2016028700A1 - Tunable ph-sensitive linker for controlled drug release.
-
ResearchGate. (n.d.). (PDF) A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
-
Alakhov, V. Y., et al. (2013). Conjugation of succinic acid to non-ionogenic amphiphilic polymers modulates their interaction with cell plasma membrane and reduces cytotoxic activity. Colloids and Surfaces B: Biointerfaces, 109, 204-211. Retrieved from [Link]
-
D'Atri, V., et al. (2021). A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization. Molecules, 26(15), 4488. Retrieved from [Link]
-
Usiena air. (2022, April 11). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]
-
Valliere-Douglass, J. F., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(4), 576-585. Retrieved from [Link]
-
NIH. (2016, March 16). Tunable pH-Sensitive Linker for Controlled Release. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of bioconjugates' structure, design, synthesis, purification and characterization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 9. bioacts.com [bioacts.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. WO2016028700A1 - Tunable ph-sensitive linker for controlled drug release - Google Patents [patents.google.com]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. pH-responsive bond as a linker for the release of chemical drugs from RNA–drug complexes in endosome or lysosome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of succinic anhydride reaction with butylamine
Technical Support Center: Optimization of N-Butylsuccinimide Synthesis
Topic: Improving Yield & Purity of Succinic Anhydride + Butylamine Reaction Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The reaction between succinic anhydride and butylamine proceeds in two distinct stages: ring opening to form the intermediate N-butylsuccinamic acid, followed by ring closure (dehydration) to form the target N-butylsuccinimide.
The #1 cause of low yield in this synthesis is not the failure of the reagents to react, but the failure to drive the second step (cyclization) to completion . Users often isolate the intermediate amic acid (a high-melting solid) thinking it is the product, or lose the semi-polar imide during aqueous workup.
Module 1: The Chemistry & Failure Points
To fix the yield, you must diagnose where the reaction pathway is stalling.
The Pathway:
-
Acylation (Fast, Exothermic): Nucleophilic attack of butylamine on succinic anhydride.
-
Product:N-butylsuccinamic acid (Intermediate).
-
-
Dehydration (Slow, Endothermic): Requires energy or a dehydrating agent to remove water and close the ring.
-
Product:N-butylsuccinimide (Target).
-
Figure 1: Reaction pathway showing the critical bottleneck at the intermediate stage. Most "low yield" reports are actually successful syntheses of the intermediate Amic Acid.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is a white solid with a melting point >80°C, but the literature says N-butylsuccinimide is an oil or low-melting solid. What happened?
Diagnosis: You have isolated the intermediate, N-butylsuccinamic acid .
-
The Cause: Insufficient heat or reaction time during the second step. The ring did not close.
-
The Fix: Do not discard. You can convert this solid to the target imide by:
-
Refluxing in toluene with a Dean-Stark trap to remove water.
-
Adding a chemical dehydrating agent like Acetyl Chloride or Acetic Anhydride (see Protocol B).
-
Q2: My crude yield is good, but I lose everything during the aqueous wash (extraction).
Diagnosis: Phase transfer loss.
-
The Cause: N-butylsuccinimide has moderate polarity and significant water solubility, especially if the aqueous layer is basic or neutral.
-
The Fix:
-
Avoid large volumes of water during workup.
-
Saturate the aqueous layer with NaCl (brine) to salt out the organic product.
-
Use Dichloromethane (DCM) or Chloroform for extraction, as they are better solvents for succinimides than Ether/Hexane.
-
Q3: The reaction turns black/tarry upon heating.
Diagnosis: Thermal decomposition or oxidation.
-
The Cause: Butylamine is susceptible to oxidation at high temperatures. Also, rapid addition of amine to anhydride is highly exothermic, potentially causing local charring.
-
The Fix:
-
Control Addition: Dissolve succinic anhydride in the solvent first. Add butylamine dropwise at 0°C–10°C.
-
Inert Atmosphere: Perform the reflux under Nitrogen or Argon.
-
Module 3: Optimized Experimental Protocols
Choose the method based on your available equipment.
Method A: Thermal Cyclization (Dean-Stark)
Best for: Scalability and avoiding chemical dehydrating agents.
-
Setup: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.
-
Solvent: Toluene (high boiling point, forms azeotrope with water).
-
Stoichiometry: 1.0 eq Succinic Anhydride : 1.05 eq Butylamine.
-
Procedure:
-
Suspend Succinic Anhydride (10g, 100 mmol) in Toluene (100 mL).
-
Cool to 0°C. Add Butylamine (7.6g, 105 mmol) dropwise over 15 mins. (Solid intermediate will precipitate; this is normal).
-
Allow to warm to RT, then heat to reflux (110°C).
-
Critical Step: Reflux until water stops collecting in the Dean-Stark trap (approx. 3-5 hours). The solid will redissolve as it cyclizes to the imide.
-
-
Workup: Cool. Wash with 5% HCl (to remove excess amine), then Brine. Dry over MgSO₄, concentrate.
Method B: Chemical Dehydration (HMDS/ZnCl₂)
Best for: High speed, mild conditions, "Green" chemistry.
-
Reagents: Hexamethyldisilazane (HMDS) acts as both solvent and dehydrating agent.
-
Procedure:
-
Mix Succinic Anhydride (1.0 eq) and Butylamine (1.0 eq) in a flask.
-
Add HMDS (1.2 eq) and a pinch of ZnCl₂ (catalyst).
-
Heat to 80°C for 2 hours. Ammonia gas (NH₃) will evolve—ensure venting.
-
-
Workup: Evaporate excess HMDS. The residue is often pure enough to use or requires simple filtration through a silica plug.
Module 4: Data & Decision Logic
Table 1: Solvent Selection for Yield Optimization
| Solvent | Boiling Point | Suitability | Notes |
| Dichloromethane | 40°C | Poor | Too cool for thermal cyclization. Stops at Amic Acid. |
| Ethanol | 78°C | Moderate | Good for Step 1, but requires long reflux for Step 2. |
| Toluene | 110°C | Excellent | Ideal for Dean-Stark water removal. |
| Acetic Acid | 118°C | Good | Promotes cyclization but harder to remove during workup. |
Visual Troubleshooting Logic:
Figure 2: Decision tree for diagnosing yield issues based on the physical state of the isolated material.
References
-
Clarke, H. T.; Behr, L. D. (1936). "Succinimide".[1][2][3][4][5][6] Organic Syntheses, Coll. Vol. 2, p. 562.
- Foundational text for thermal cyclization of succinic anhydride deriv
-
Garad, D. N., et al. (2015).[3] "Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO". Beilstein Journal of Organic Chemistry, 11, 1017–1026.
- Modern dehydr
-
Liang, C., et al. (2022).[7] "Hexamethyldisilazane-Mediated Amidination". Journal of Organic Chemistry.
- Reference for HMDS-mediated condens
-
PubChem Database. "N-Butylsuccinimide Compound Summary".
- Verification of physical properties (Boiling point/Melting point).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinimide synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 7. Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides [organic-chemistry.org]
Technical Support Center: Troubleshooting N-Butylsuccinamic Acid Solubility
Topic: Troubleshooting Low Solubility of N-Butylsuccinamic Acid in Cold Water Document ID: TS-NBSA-001 Last Updated: 2026-02-15 Audience: Chemical Researchers, Process Engineers, Formulation Scientists[1][2]
Diagnostic Overview: Why Won't It Dissolve?
The Core Issue:
Users frequently encounter precipitation or "clouding" when attempting to dissolve N-butylsuccinamic acid (NBSA) in water at room temperature (
Thermodynamic Reality: At neutral or acidic pH, NBSA exists primarily in its protonated, non-ionic form.[2] The lattice energy of the solid (stabilized by intermolecular hydrogen bonding between amide and acid groups) exceeds the hydration energy provided by cold water.
| Parameter | Value / Characteristic | Implication |
| Dominant Species (pH < 4) | Protonated Acid ( | Low water solubility (Precipitates) |
| Dominant Species (pH > 6) | Carboxylate Anion ( | High water solubility (Micellar/Ionic) |
| Hydrophobic Moiety | Butyl Chain ( | Disrupts water structure; requires heat or ionization to solubilize.[1] |
| pKa (Approximate) | Solubility is strictly pH-dependent.[1][2] |
Troubleshooting Category 1: Dissolution for Assays & Reactions
Use this section if you need a clear, stable solution for biological assays, titrations, or homogeneous catalysis.[2]
Q1: I need a clear 50 mM stock solution for an assay. Water alone fails.[2] What is the fix?
Answer: You must convert the acid to its salt form. NBSA behaves like a fatty acid surfactant.[2] In unbuffered water (pH ~5.5), it does not fully ionize.[2]
-
The Fix: Adjust the pH to
using a stoichiometric equivalent of base. -
Recommended Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
).[1][2] -
Avoid: Ammonia (may form volatile salts) unless necessary for MS compatibility.[1][2]
Q2: Can I use organic co-solvents instead of adjusting pH?
Answer: Yes, but choose wisely based on your downstream application.[2]
-
DMSO/DMF: Excellent solubility (>100 mg/mL).[1][2] Suitable for stock solutions where small volumes are diluted into aqueous media.[2]
-
Ethanol/Methanol: Good solubility.[2][3] Useful for synthesis but may precipitate if diluted rapidly into cold water without pH control.[2]
Protocol A: Preparation of Stable NBSA Salt Solution
Objective: Create a clear, stable 100 mM solution in water.
-
Weigh: Calculate the mass required for 100 mM (MW
). -
Suspend: Add the solid to 80% of the final volume of water. It will remain a suspension.[2]
-
Titrate: While stirring, add 1.0 equivalent of 1M NaOH dropwise.
-
Observation: The suspension will clear as the pH passes 5.0.
-
-
Check: Verify pH is between 6.5–7.5.
-
Dilute: Adjust to final volume with water.
-
Note: If the solution becomes cloudy upon storage at
, warm to to redissolve (Krafft temperature effect).[2]
-
Troubleshooting Category 2: Recrystallization & Purification
Use this section if you are synthesizing NBSA and need to isolate pure crystals from the reaction mixture.
Q3: The compound precipitates as an "oil" or sticky gum instead of crystals. Why?
Answer: This phenomenon, known as "oiling out," occurs when the melting point of the solvated solid is lower than the temperature at which the solution becomes saturated.
-
Cause: Impurities depress the melting point, or the cooling rate is too fast.[2]
-
Solution: Use the "Seeding at Cloud Point" technique (See Protocol B).[2]
Q4: Is water a good solvent for recrystallization?
Answer: Yes, it is the ideal solvent for NBSA purification, provided you utilize the steep solubility-temperature gradient.[2]
-
Hot (
): Highly soluble.[1][2] -
Cold (
): Sparingly soluble.[1][2] -
Caveat: If the butyl chain makes it too insoluble even in boiling water, add 10–20% Ethanol as a co-solvent.[2]
Protocol B: Anti-Oiling Recrystallization Strategy
Objective: Obtain high-purity crystalline NBSA without oil formation.
-
Dissolve: Suspend crude NBSA in water (approx. 10 mL/g). Heat to boiling (
).-
If not clear: Add Ethanol dropwise through the condenser until clear.
-
-
Slow Cool: Turn off the heat source but leave the flask in the oil/water bath to cool exponentially slowly.
-
The Critical Zone: As the temperature hits
, watch for cloudiness.[2]-
Intervention: If oil droplets appear, vigorously stir to disperse them and add a "seed crystal" of pure NBSA.[2]
-
-
Crystallize: Allow to reach room temperature over 2–3 hours, then move to an ice bath for 1 hour.
Visual Troubleshooting Guides
Figure 1: Solubility Decision Logic
Caption: Logical workflow for selecting the correct solubilization strategy based on user intent (Assay vs. Purification).
[1]
Figure 2: pH-Dependent Speciation
Caption: The solubility switch mechanism. At pH < pKa, the hydrophobic butyl tail dominates.[2] At pH > pKa, the ionic headgroup drives solubility.[2]
[1][2]
Reference Data
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (Cold) | Solubility (Hot) | Application |
| Water (pH 5) | < 5 mg/mL (Poor) | > 50 mg/mL (Good) | Recrystallization |
| Water (pH 8) | > 100 mg/mL (High) | N/A | Biological Assays |
| Ethanol | Moderate | High | Co-solvent / Synthesis |
| DMSO | Very High | Very High | Stock Solutions |
| Diethyl Ether | Low | Moderate | Washing / Extraction |
References
-
PubChem. (n.d.).[1][2] 4-(Butylamino)-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[2] Retrieved February 15, 2026, from [Link][2]
-
Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (Contextual citation for carboxylic acid pKa behavior).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization of amido-acids and preventing oiling out).[1]
Sources
Technical Support Center: A Guide to Controlling Exotherms in Succinic Anhydride Amidation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing amidation reactions involving succinic anhydride. This resource is designed for researchers, scientists, and drug development professionals who utilize this common but energetically potent reaction. The amidation of succinic anhydride is a cornerstone of many synthetic pathways, particularly for creating linkers, modifying APIs, or synthesizing functionalized materials.[1] However, the high reactivity that makes it so useful also presents a significant challenge: a strong exotherm that, if uncontrolled, can lead to thermal runaways, side-product formation, and compromised batch safety.
This guide moves beyond simple procedural steps to provide a deeper understanding of the reaction's thermodynamics and kinetics. By explaining the causality behind each experimental choice, we aim to empower you to design safer, more robust, and scalable protocols.
Frequently Asked Questions: Understanding the Exotherm
This section addresses fundamental questions about the nature of the succinic anhydride amidation reaction and the origins of its characteristic heat generation.
Q1: Why is the reaction between succinic anhydride and an amine so exothermic?
The primary reason is the nucleophilic acyl substitution mechanism involving the ring-opening of the anhydride.[2][3] Succinic anhydride, like other cyclic anhydrides, possesses significant ring strain. The reaction begins with the lone pair of the amine's nitrogen atom performing a nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride.[3] This initial step is rapid and leads to the opening of the five-membered ring, forming a tetrahedral intermediate that quickly resolves to the stable succinamic acid product.[2][4] The release of this ring strain, coupled with the formation of a stable amide bond and a carboxylic acid, is thermodynamically very favorable and releases a substantial amount of energy as heat. This process can be so rapid that some reactions are complete in seconds with strong exotherms.[5]
dot
Caption: Initial exothermic ring-opening mechanism.
Q2: What factors have the most significant impact on the intensity of the exotherm?
Several factors collectively determine the rate of heat generation. Controlling these variables is the key to managing the reaction safely.
| Factor | Impact on Exotherm | Scientific Rationale |
| Amine Nucleophilicity | High | More basic and less sterically hindered amines are stronger nucleophiles, leading to a faster reaction rate and more rapid heat evolution.[6] |
| Concentration | High | Higher concentrations of reactants increase the frequency of molecular collisions, accelerating the reaction rate and heat output per unit of time. |
| Rate of Addition | High | Rapidly adding one reactant to the other causes a large portion of the reaction to occur almost instantaneously, overwhelming the system's ability to dissipate heat. |
| Initial Temperature | Moderate | While the reaction is often performed at low temperatures to control the exotherm, starting at a higher temperature will increase the initial reaction rate according to Arrhenius kinetics. |
| Solvent Choice | Variable | Polar solvents can accelerate the reaction by stabilizing charged intermediates.[7] The solvent's heat capacity and boiling point are also critical for heat management. |
Q3: Does the desired product (amide vs. imide) affect how I should control the temperature?
Absolutely. It is critical to distinguish between the two stages of the reaction.
-
Amidation (Formation of Succinamic Acid): This is the initial, highly exothermic ring-opening reaction that produces the carboxylic acid amide intermediate.[4] This step must be performed under controlled, typically cold (0-25 °C), conditions to manage the exotherm.
-
Imidization (Formation of Succinimide): The subsequent conversion of the succinamic acid to the cyclic succinimide is a dehydration (condensation) reaction. This step is much less energetic and requires significant heat input (e.g., refluxing at high temperatures, often >100 °C) to overcome the activation energy for cyclization and eliminate water.[2][8][9]
Attempting to form the imide in a one-pot reaction by starting at a high temperature is extremely hazardous, as it will cause the initial amidation to proceed at an uncontrollable, dangerous rate.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Thermal Runaway and Loss of Control
-
Symptoms: A sudden, rapid increase in internal temperature that cooling systems cannot counteract. Vigorous, uncontrolled boiling of the solvent. A rapid increase in pressure within the vessel.
-
Root Causes:
-
The addition rate of a reactant was too fast.
-
The reactant concentrations were too high.
-
The cooling system (e.g., ice bath, cryocooler) was insufficient or failed.
-
Poor mixing created localized "hot spots" where reactants accumulated before reacting suddenly.
-
-
Preventative Protocol & Solutions: The most reliable method for preventing a thermal runaway is to control the rate of reaction by controlling the addition of one of the reagents.
dot
Caption: Troubleshooting workflow for a thermal runaway event.
Issue 2: Product Precipitates and Reaction Stalls
-
Symptoms: The reaction mixture becomes a thick, difficult-to-stir slurry. Analysis (TLC, LC-MS) shows the reaction has stopped with starting materials remaining.
-
Root Cause: The succinamic acid product is often a zwitterionic or highly polar solid that is insoluble in common non-polar or moderately polar organic solvents (e.g., Chloroform, Ethyl Acetate).[5][10] Once it precipitates, the reaction may become diffusion-limited, or the solids may coat the unreacted starting material, preventing further conversion.
-
Solutions:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of heterogeneous slurries.
-
Change Solvent System: Use a more polar solvent or a solvent mixture in which the product has at least partial solubility. Solvents like acetonitrile or 1,4-dioxane may offer better solubility.[7]
-
Run in Reverse: Adding the succinic anhydride solution to the amine solution can sometimes keep the product more dispersed.
-
Validated Protocols for Exotherm Control
These protocols provide a framework for conducting the initial amidation step safely. Always perform a small-scale trial before proceeding to a larger scale.
Protocol A: Standard Controlled Addition (Anhydride in flask)
This is the most common and generally reliable method for controlling the reaction.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add succinic anhydride (1.0 eq).
-
Solvent Addition: Add the chosen reaction solvent (e.g., Ethyl Acetate, THF) to achieve a target concentration of 0.5 M to 1.0 M. Lower concentrations provide a larger thermal buffer.
-
Cooling: Submerge the flask in an ice/water bath and stir until the internal temperature stabilizes at 0-5 °C.
-
Reagent Preparation: In a separate flask, dissolve the amine (1.0-1.1 eq) in the same solvent. Load this solution into an addition funnel or a syringe pump.
-
Controlled Addition: Add the amine solution dropwise to the stirred, cooled solution of succinic anhydride. Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the internal temperature does not rise above a set limit (e.g., 10-15 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, or until reaction completion is confirmed by a suitable analytical method (TLC, LCMS).
Protocol B: Reverse Addition (Amine in flask)
This method is particularly useful for highly reactive amines or when the succinamic acid product is known to precipitate heavily.
-
Vessel Preparation: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the amine (1.0 eq) and the reaction solvent.
-
Cooling: Cool the amine solution to 0-5 °C in an ice/water bath.
-
Reagent Preparation: In a separate flask, dissolve the succinic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF, Dioxane). Note: Succinic anhydride has limited solubility in many solvents. A slurry can also be used.
-
Controlled Addition: Add the succinic anhydride solution or slurry portion-wise or via a powder addition funnel to the stirred amine solution. Monitor the internal temperature closely, maintaining it below 10-15 °C.
-
Reaction Monitoring: Stir at low temperature and then warm to room temperature as described in Protocol A.
References
-
Amidation kinetics of succinic anhydride by amine-containing drugs. (2020). Journal of Physics: Conference Series. [Link]
-
Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride at... - Homework.Study.com. (n.d.). Homework.Study.com. [Link]
-
21-39 Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride at 200°C. Propose a mechanism for this reaction. Why do you suppose such a high reaction temperature is required? - Vaia. (n.d.). Vaia. [Link]
-
Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
Cyclic anhydride-amine reaction kinetics: Small molecule and polymer bound. (n.d.). ProQuest. [Link]
-
Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2019). Polymers. [Link]
-
Propose a mechanism for the formation of succinic anhydride from... - Pearson. (n.d.). Pearson. [Link]
-
Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. (1972). Journal of the American Chemical Society. [Link]
-
Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. (2008). The Journal of Physical Chemistry A. [Link]
-
Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution | Request PDF. (2008). ResearchGate. [Link]
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014). ResearchGate. [Link]
-
4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. (n.d.). ResearchGate. [Link]
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Succinic anhydride - Wikipedia. (n.d.). Wikipedia. [Link]
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A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. [Link]
-
Synthesis of a γ-Lactam Library via Formal Cycloaddition of Imines and Substituted Succinic Anhydrides. (n.d.). Molecules. [Link]
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Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2019). PubMed. [Link]
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Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025). ChemRxiv. [Link]
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Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. (2025). Nature Communications. [Link]
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The Thermal Amidation of Carboxylic Acids Revisited. (2009). Organic Chemistry Portal. [Link]
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Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Molecules. [Link]
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Practical Synthesis of Polyamine Succinamides and Branched Polyamines. (2022). ChemistryOpen. [Link]
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Purification of N-butylsuccinamic acid from reaction byproducts
Technical Support Center: N-Butylsuccinamic Acid Purification
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of N-butylsuccinamic acid from its common reaction byproducts. Designed for researchers in organic synthesis and drug development, this document moves beyond simple instructions to explain the underlying chemical principles, ensuring a robust understanding and successful experimental outcomes.
Part 1: Troubleshooting and Purification Strategy
This section addresses common issues encountered during the purification of N-butylsuccinamic acid in a direct question-and-answer format.
Q1: My crude product is a sticky oil containing unreacted starting materials. How can I isolate the N-butylsuccinamic acid?
A1: This is a classic purification challenge that is best solved using acid-base extraction. This technique leverages the different acidic and basic properties of the components in your mixture to separate them into aqueous and organic layers.[1][2] N-butylsuccinamic acid has a carboxylic acid group, making it acidic. Unreacted n-butylamine is basic, and unreacted succinic anhydride will hydrolyze to the acidic succinic acid. The key is to exploit the change in water solubility upon salt formation.[3]
-
Causality: Your target compound, N-butylsuccinamic acid, can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[4] Basic impurities (n-butylamine) can be protonated by acid to form water-soluble ammonium salts. Neutral impurities, such as the potential byproduct N,N'-dibutylsuccinamide or the cyclized N-butylsuccinimide, will remain in the organic solvent.[1]
A detailed workflow for this process is provided in the protocols section and visualized in the diagram below.
Q2: After my initial workup, I suspect the main impurity is the cyclized imide (N-butylsuccinimide). How can I remove it?
A2: While a primary acid-base extraction should remove the bulk of the neutral N-butylsuccinimide, trace amounts may remain. Recrystallization is the most effective secondary purification step. The principle of recrystallization is to find a solvent system in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[5][6]
-
Experimental Insight: For amic acids, a common issue is cyclization to the imide upon heating.[7][8] Therefore, the recrystallization should be performed efficiently, avoiding prolonged exposure to high temperatures. An ethanol/water or acetone/hexane solvent system often works well. You dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to allow pure crystals to form, leaving impurities behind in the solvent.[9]
Q3: My NMR spectrum looks mostly clean, but the melting point of my product is broad and lower than the literature value. What does this indicate?
A3: A broad melting point range is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of your solid, leading to a depression and broadening of the melting point range. The likely culprits are residual solvents or small quantities of structurally similar byproducts that co-precipitated.
-
Validation Step: To address this, a second recrystallization is recommended. Ensure your crystals are completely dry before taking a melting point. Washing the filtered crystals with a small amount of ice-cold recrystallization solvent can help remove surface impurities.[9][10]
Q4: I'm struggling with low yield after purification. What are the common causes?
A4: Low yield can stem from several stages of the synthesis and purification process:
-
Incomplete Reaction: Ensure the initial reaction between succinic anhydride and n-butylamine has gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Losses During Extraction: Your N-butylsuccinamic acid may have some solubility in the organic layer, or you may not be adjusting the pH correctly. During the basic wash, ensure the aqueous layer's pH is sufficiently high (>8) to deprotonate the carboxylic acid fully. When re-acidifying to precipitate your product, ensure the pH is low enough (<2) for complete protonation.[4]
-
Premature Precipitation: If the hot solution is cooled too rapidly during recrystallization, impurities can become trapped within the crystals.[5]
-
Excessive Washing: Washing your final crystalline product with too much solvent or with solvent that is not ice-cold can redissolve a significant portion of your product.[6]
Part 2: Visualization of the Purification Workflow
The following diagram illustrates the logic of using acid-base extraction to separate the desired product from common impurities.
Caption: Workflow for purifying N-butylsuccinamic acid via acid-base extraction.
Part 3: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol details the separation of acidic N-butylsuccinamic acid from basic and neutral byproducts.
Materials:
-
Crude N-butylsuccinamic acid mixture
-
Diethyl ether (or ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture (approx. 5g) in 50 mL of diethyl ether in a 250 mL separatory funnel. If solids remain, add more ether until all organic components are dissolved.
-
Acid Wash (Remove Basic Impurities): Add 30 mL of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1 minute. Allow the layers to separate completely. Drain the lower aqueous layer and discard it. This step removes unreacted n-butylamine.[2]
-
Base Wash (Extract Acidic Product): Add 30 mL of saturated NaHCO₃ solution to the remaining organic layer in the funnel. Shake and vent as before. A precipitate may form at the interface. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction with another 30 mL of NaHCO₃ solution, combining the aqueous extracts. The organic layer now contains neutral byproducts and can be set aside.[4]
-
Reprotonation and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH < 2), as confirmed by pH paper. The N-butylsuccinamic acid will precipitate as a white solid.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water (2 x 10 mL) to remove any residual inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or for more efficient drying, place it in a vacuum desiccator overnight.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained from the acid-base extraction.
Materials:
-
Crude N-butylsuccinamic acid solid
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, hot plate, beakers
-
Büchner funnel and filter paper
Procedure:
-
Solvent Preparation: Prepare a hot water bath.
-
Dissolution: Place the crude N-butylsuccinamic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If it doesn't dissolve completely, add hot water dropwise until a clear solution is achieved at boiling temperature. The goal is to use the absolute minimum amount of hot solvent necessary.[9][11]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any soluble impurities remaining on the surface.[6]
-
Drying: Dry the purified crystals completely in a vacuum desiccator.
Part 4: Characterization and Data
Confirming the purity and identity of the final product is a critical step.
Table 1: Physical Properties of Key Compounds
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| N-butylsuccinamic acid | 4-(butylamino)-4-oxobutanoic acid | C₈H₁₅NO₃ | 173.21 | ~105-108 |
| Succinic Anhydride | Dihydrofuran-2,5-dione | C₄H₄O₃ | 100.07 | 119-121 |
| n-Butylamine | Butan-1-amine | C₄H₁₁N | 73.14 | -49 |
| N-butylsuccinimide | 1-butylpyrrolidine-2,5-dione | C₈H₁₃NO₂ | 155.19 | ~39-42 |
Note: Melting points are literature values and may vary slightly.
Characterization Techniques:
-
Melting Point: A sharp melting point within 1-2°C of the literature value indicates high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals for N-butylsuccinamic acid (in CDCl₃ or DMSO-d₆) are:
-
~10-12 ppm: A broad singlet for the carboxylic acid proton (-COOH).
-
~7-8 ppm: A broad triplet or singlet for the amide proton (-NH-).
-
~3.1 ppm: A quartet or triplet of doublets for the -CH₂- group attached to the nitrogen.
-
~2.4-2.6 ppm: Two triplets for the two -CH₂- groups of the succinate backbone.
-
~1.2-1.5 ppm: Two multiplets (sextets) for the two internal -CH₂- groups of the butyl chain.
-
~0.9 ppm: A triplet for the terminal methyl (-CH₃) group of the butyl chain.[12][13][14]
-
-
FT-IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C=O stretch for the amide (Amide I band, ~1640 cm⁻¹).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A: It is not recommended. While NaOH would effectively deprotonate the carboxylic acid, it is a strong enough base to potentially hydrolyze the amide bond in your target compound, especially with prolonged contact, which would cleave your product and reduce your yield. Sodium bicarbonate is a weak base, perfectly capable of deprotonating a carboxylic acid without affecting the amide group.[1]
Q: Why do I need to vent the separatory funnel? A: Venting is a critical safety step. When you mix an acidic solution with a carbonate or bicarbonate base, carbon dioxide (CO₂) gas is produced. This gas can build up significant pressure inside the stoppered separatory funnel. Failure to vent could cause the stopper to be ejected or, in a worst-case scenario, the glass to shatter.
Q: What is the purpose of adding anhydrous magnesium sulfate (MgSO₄) to the final organic layer? A: After an extraction, the organic layer will be saturated with a small amount of water. Anhydrous salts like MgSO₄ or Na₂SO₄ are drying agents used to remove this residual water before the solvent is evaporated. This ensures that the recovered neutral byproducts are free of water.
Q: Can I use column chromatography for this purification? A: Yes, column chromatography is a viable but often more complex alternative. Because your compound is acidic, it can streak (tail) on a standard silica gel column. To prevent this, you would typically add a small amount of a volatile acid, like acetic acid or formic acid (~0.5-1%), to the eluent (e.g., ethyl acetate/hexanes mixture). This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface.[15][16] Ion-exchange chromatography is also an effective, though more specialized, method for purifying carboxylic acids.[17]
References
-
M. F. Sorbiun, "Amino Acid Purification - Column Chromatography," [Online]. Available: [Link].
-
Study.com, "Acid-Base Extraction | Purpose, Theory & Applications," [Online]. Available: [Link].
-
Wikipedia, "Acid–base extraction," [Online]. Available: [Link].
-
University of Colorado Boulder, Department of Chemistry, "Acid-Base Extraction," [Online]. Available: [Link].
-
Scribd, "Acid/Base Extraction in Organic Chemistry," [Online]. Available: [Link].
-
Reddit, "Column Chromatography of Compound with Amine and Carboxylic Acid," [Online]. Available: [Link].
-
The Royal Society of Chemistry, "Supplementary Information," [Online]. Available: [Link].
- Google Patents, "Purification of organic acids using anion exchange chromatography," US6284904B1, [Online]. Available: .
-
M. E. Zakharova et al., "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids," Molecules, 2023. [Online]. Available: [Link].
-
YouTube, "Recrystallization of NBS," [Online]. Available: [Link].
-
Loba Chemie, "n-BUTYRIC ACID FOR SYNTHESIS - Safety Data Sheet," [Online]. Available: [Link].
-
M. H. Al-Douh et al., "Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity," Journal of Molecular Structure, 2021. [Online]. Available: [Link].
-
Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?" [Online]. Available: [Link].
-
ResearchGate, "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids," [Online]. Available: [Link].
-
ResearchGate, "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids," [Online]. Available: [Link].
-
YouTube, "recrystallization & purification of N-bromosuccinimide," [Online]. Available: [Link].
-
H. Fukuyama et al., "A reliable and easy method for synthesis of nitrogen-containing compounds," Journal of Synthetic Organic Chemistry, Japan, 2002. [Online]. Available: [Link].
- W. Robien, "9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy," in Ullmann's Encyclopedia of Industrial Chemistry, 2012.
-
T. L. H. Nguyen et al., "Microwave-Assisted Synthesis of N-Phenylsuccinimide," Journal of Chemical Education, 2011. [Online]. Available: [Link].
-
University of Massachusetts Boston, "Recrystallization of Benzoic Acid," [Online]. Available: [Link].
-
A. A. Taha and G. A. El-Sayed, "High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution," Current Analytical Chemistry, 2014. [Online]. Available: [Link].
-
Florida A&M University, "Lab Report Recrystallization," [Online]. Available: [Link].
-
AOCS, "NMR," [Online]. Available: [Link].
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YouTube, "Purification of Benzoic Acid by Crystallization - MeitY OLabs," [Online]. Available: [Link].
-
Loba Chemie, "n-BUTYRIC ACID For Synthesis," [Online]. Available: [Link].
- Google Patents, "Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin," US20150158803A1, [Online]. Available: .
- Google Patents, "Purification of succinic acid," CN104284982A, [Online]. Available: .
-
ResearchGate, "How to purify/recrystallize N-chlorosuccinimide?" [Online]. Available: [Link].
-
W. E. Acree, Jr., "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures," Journal of Physical and Chemical Reference Data, 2013. [Online]. Available: [Link].
Sources
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Minimizing side reactions in alkyl succinamic acid synthesis
Current Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Kinetic Control Challenge
Welcome to the technical support hub for succinoylation chemistries. You are likely here because your reaction—the nucleophilic attack of an alkyl amine on succinic anhydride—is yielding inconsistent results.
While theoretically simple, this reaction is a "kinetic vs. thermodynamic" trap. The desired product (Alkyl Succinamic Acid ) is the kinetic product. The side product (Alkyl Succinimide ) is the thermodynamic product. Your success depends entirely on arresting the reaction at the intermediate stage before ring closure occurs.
This guide provides the mechanistic insight, troubleshooting logic, and validated protocols required to maximize the open-chain amide-acid yield.
Module 1: The Critical Path (Mechanism & Logic)
To minimize side reactions, you must visualize the energy landscape. The reaction of a primary amine with succinic anhydride proceeds through a tetrahedral intermediate to form the succinamic acid.
The Danger Zone: If the system is heated or exposed to dehydrating conditions, the free carboxylic acid tail attacks the amide nitrogen, expelling water and closing the ring to form the succinimide.
Visualizing the Pathway
The following diagram maps the reaction trajectory and the specific conditions that trigger side reactions.
Figure 1: Reaction landscape showing the kinetic path to Succinamic Acid versus thermodynamic sinks (Imide) and competitive hydrolysis.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Issue 1: "My product contains significant amounts of Succinimide (closed ring)."
Diagnosis: Thermodynamic overshoot. Root Cause: The reaction temperature was too high, or the workup involved heating under acidic conditions. Corrective Action:
-
Temperature Control: Maintain reaction temperature between 0°C and 25°C . Do not reflux.
-
Avoid Acid Catalysis: While acid helps protonate the leaving group in some reactions, here it catalyzes ring closure.
-
Workup: Do not dry the product in an oven above 50°C. Vacuum dry at room temperature.
Issue 2: "I isolated a white solid, but it's water-soluble and NMR shows shifted peaks."
Diagnosis: The "Ionic Trap" (Salt Formation).
Root Cause: You isolated the alkyl-ammonium succinamate salt, not the free acid. The product is a carboxylic acid (
-
Stoichiometry: If valuable amine is used, use 1.0 eq Amine : 1.1 eq Anhydride.
-
Acidification: You must wash the reaction mixture with dilute HCl (e.g., 1M) or use an acidic resin to protonate the carboxylate (
) back to the free acid ( ).
Issue 3: "The reaction yield is low, and I see large amounts of Succinic Acid."
Diagnosis: Competitive Hydrolysis. Root Cause: Water entered the system. Succinic anhydride reacts with water just as easily as amines, especially if the amine is sterically hindered. Corrective Action:
-
Solvent Quality: Use anhydrous DCM, THF, or Toluene.
-
Atmosphere: Run under Nitrogen or Argon.
-
Reagent Quality: Check your succinic anhydride source. If it smells strongly of vinegar or is clumpy, it may have partially hydrolyzed in the bottle. Recrystallize from chloroform if necessary.
Module 3: Validated Experimental Protocol
This protocol is designed to be self-validating. It uses Dichloromethane (DCM) because succinamic acids often precipitate out of non-polar solvents, driving the equilibrium forward and preventing over-reaction.
Reagents
-
Alkyl Amine: 1.0 equivalent
-
Succinic Anhydride: 1.1 equivalents (Slight excess ensures full amine conversion)
-
Triethylamine (TEA): 1.1 equivalents (Optional: Only use if the amine is supplied as a salt, e.g., HCl salt).
-
Solvent: Anhydrous DCM (0.1 M concentration relative to amine).
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 1.1 eq of Succinic Anhydride in anhydrous DCM. (Note: It may not fully dissolve until the amine is added).
-
Addition: Cool the flask to 0°C (Ice bath). Add the Alkyl Amine (1.0 eq) dropwise over 10–15 minutes.
-
Why? The reaction is exothermic. Heat promotes imide formation.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: In many cases, the product (Succinamic Acid) will precipitate as a white solid because it is less soluble in DCM than the reactants.
-
-
Workup (Scenario A: Precipitate Formed):
-
Filter the solid.[2]
-
Wash with cold DCM to remove unreacted anhydride.
-
Crucial: This solid might be the zwitterion or salt. Dissolve in minimal water, acidify to pH ~2 with 1M HCl, and extract with Ethyl Acetate. Dry organic layer (
) and concentrate.
-
-
Workup (Scenario B: Solution remains clear):
Solvent Selection Data
| Solvent | Solubility of Anhydride | Risk of Hydrolysis | Product Isolation Method |
| DCM | Moderate | Low | Precipitation (often) |
| THF | High | Moderate (hygroscopic) | Evaporation + Acid Workup |
| Water | Low | High | pH precipitation (Schotten-Baumann) |
| Toluene | Low | Low | Reflux (Risk of Imide!) |
Module 4: Diagnostic Flowchart
Use this logic tree to determine the next step based on your crude analysis.
Figure 2: Decision tree for post-reaction analysis and purification.
References
-
Reaction Mechanism & Kinetics
- Reaction of cyclic anhydrides with amines. (General mechanism of nucleophilic acyl substitution).
-
Source: LibreTexts Chemistry.[6]
-
Thermodynamic Control (Imide Formation)
- Succinimide Synthesis (Organic Syntheses).
-
Source: Organic Syntheses, Coll.[5] Vol. 2, p.562 (1943).
-
Purification & Salt Issues
-
General Protocol Grounding
- Prepar
- Source: Journal of the American Chemical Society (via PubChem/Google P
Sources
- 1. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 2. talentchemicals.com [talentchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Succinic Acid Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shifts of 4-(Butylamino)-4-oxobutanoic Acid: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of analytical data is paramount for structure elucidation and confirmation. Among the suite of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for detailing molecular structure. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 4-(Butylamino)-4-oxobutanoic acid, also known as N-butylsuccinamic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to provide a robust, predictive, and practical resource.
The Structural Landscape of 4-(Butylamino)-4-oxobutanoic Acid
Before delving into its spectral characteristics, it is crucial to understand the molecular structure of 4-(Butylamino)-4-oxobutanoic acid. This molecule integrates several key functional groups that dictate its electronic environment and, consequently, its ¹H NMR spectrum. The structure features a carboxylic acid group (-COOH), a secondary amide group (-CONH-), and a butyl alkyl chain. Each proton's chemical shift is influenced by the shielding and deshielding effects of these neighboring functional groups.
Predicted ¹H NMR Chemical Shifts: A Detailed Breakdown
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integration values for 4-(Butylamino)-4-oxobutanoic acid. These predictions are based on typical chemical shift ranges for similar functional groups and analysis of related structures.[1][2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Influencing Factors |
| Ha (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Hydrogen bonding, solvent effects. Often very broad and may be difficult to observe.[1] |
| Hb (-NH-) | 7.5 - 8.5 | Broad Singlet or Triplet (br s or t) | 1H | Amide resonance, hydrogen bonding, coupling to adjacent CH₂.[1] |
| Hc (-CH₂-COOH) | 2.5 - 2.8 | Triplet (t) | 2H | Deshielded by the adjacent carboxylic acid group. |
| Hd (-CH₂-CONH-) | 2.3 - 2.6 | Triplet (t) | 2H | Deshielded by the adjacent amide carbonyl group. |
| He (-NH-CH₂-) | 3.1 - 3.4 | Quartet (q) or Triplet of Triplets (tt) | 2H | Deshielded by the nitrogen atom; coupling to both NH and the adjacent CH₂. |
| Hf (-CH₂-CH₂-CH₃) | 1.4 - 1.6 | Sextet (sxt) or Multiplet (m) | 2H | Standard alkyl region. |
| Hg (-CH₂-CH₃) | 1.2 - 1.4 | Sextet (sxt) or Multiplet (m) | 2H | Standard alkyl region. |
| Hh (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group in an alkyl chain. |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, a comparison with experimentally determined ¹H NMR data for succinic acid and other N-substituted succinamic acid derivatives is invaluable.
Succinic Acid: The Parent Diacid
Succinic acid provides a baseline for the chemical shifts of the methylene protons in the butanedioic acid backbone. In D₂O, the two equivalent methylene groups of succinic acid give a singlet at approximately 2.67 ppm.[5][6] In DMSO-d₆, this signal appears around 2.43 ppm.[5] The carboxylic acid protons in DMSO-d₆ are observed as a very broad singlet around 12.2 ppm.[5]
N-Substituted Amides: The Amide Influence
The introduction of the N-butylamide group breaks the symmetry of the succinic acid backbone, leading to two distinct methylene signals (Hc and Hd). The protons on the carbon alpha to the amide carbonyl (Hd) are expected to be in a similar region to those alpha to the carboxylic acid (Hc). The amide NH proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.[7][8]
Butylamine: The Alkyl Chain Reference
In a simple alkyl amine like butylamine, the protons on the carbon adjacent to the nitrogen appear around 2.7 ppm. In our target molecule, the nitrogen is part of an amide linkage, which significantly deshields the attached alkyl protons (He), shifting them further downfield to the 3.1 - 3.4 ppm range. The remaining protons of the butyl group (Hf, Hg, Hh) will exhibit chemical shifts typical for an aliphatic chain.
Experimental Protocol for ¹H NMR Acquisition
For researchers wishing to acquire an experimental spectrum of 4-(Butylamino)-4-oxobutanoic acid, the following protocol is recommended.
Objective: To obtain a high-resolution ¹H NMR spectrum of 4-(Butylamino)-4-oxobutanoic acid.
Materials:
-
4-(Butylamino)-4-oxobutanoic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm)
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-(Butylamino)-4-oxobutanoic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is a good initial choice due to its ability to dissolve both the carboxylic acid and amide functionalities and to slow down the exchange of the acidic and amide protons, making them more likely to be observed.[7]
-
If using a solvent without an internal standard, add a small amount of TMS (0 ppm reference).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 14 ppm).
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of 4-(Butylamino)-4-oxobutanoic acid.
Caption: A stepwise workflow for acquiring and interpreting the ¹H NMR spectrum of 4-(Butylamino)-4-oxobutanoic acid.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H NMR chemical shifts for 4-(Butylamino)-4-oxobutanoic acid. By leveraging fundamental NMR principles and comparative data, researchers can confidently approach the structural elucidation of this and similar molecules. The provided experimental protocol and interpretation workflow offer a practical framework for obtaining and analyzing high-quality NMR data. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will serve as a valuable resource in that endeavor.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid at BMRB. Retrieved from [Link]
-
ResearchGate. (2016). Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines?. Retrieved from [Link]
-
Gable, K. (n.d.). 1H NMR Chemical Shifts. Davidson College. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Scite.ai. (2011). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
A Comparative Guide to the FTIR Spectrum of N-butylsuccinamic Acid: Decoding the Amide Bands
For researchers, scientists, and drug development professionals engaged in the characterization of amide-containing molecules, Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable tool. Its ability to probe the vibrational modes of functional groups provides a molecular fingerprint, offering critical insights into chemical structure and bonding. This guide provides an in-depth analysis of the FTIR spectrum of N-butylsuccinamic acid, a secondary amide, with a comparative examination against related structures to elucidate the nuances of its characteristic amide bands.
Introduction: The Significance of Amide Band Analysis
N-butylsuccinamic acid, a derivative of succinic acid, features a secondary amide linkage and a terminal carboxylic acid. This combination of functional groups makes it an interesting candidate for studies in areas such as medicinal chemistry and materials science. FTIR spectroscopy is particularly powerful for characterizing such molecules due to the distinct and sensitive absorption bands of the amide group, namely the Amide I, Amide II, and Amide III bands. These bands arise from complex vibrational modes and their precise frequencies are highly sensitive to the molecular environment, including hydrogen bonding and conformation. Understanding these spectral features is paramount for structural confirmation and for studying intermolecular interactions.
Theoretical Framework: The Vibrational Language of Amides
The amide group (-CONH-) gives rise to several characteristic absorption bands in the infrared spectrum. For a secondary amide like N-butylsuccinamic acid, the most prominent of these are:
-
Amide I (approx. 1700-1600 cm⁻¹): This is the most intense absorption band in the amide spectrum and is primarily associated with the C=O stretching vibration (contributing 70-85%)[1]. Its position is sensitive to hydrogen bonding; stronger hydrogen bonds tend to shift the Amide I band to lower wavenumbers.
-
Amide II (approx. 1580-1510 cm⁻¹): This band is more complex, arising from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations[1]. The frequency of the Amide II band is also influenced by hydrogen bonding and the overall conformation of the molecule.
-
Amide III (approx. 1350-1200 cm⁻¹): This is a weaker and more complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations[2][3]. While less intense, its position can provide complementary information about the molecular structure.
-
N-H Stretching (approx. 3350-3310 cm⁻¹): Secondary amides typically show a single N-H stretching band[4]. Its position and broadness are indicative of the extent of hydrogen bonding. A free N-H group will absorb at a higher frequency compared to a hydrogen-bonded N-H group.
Comparative Spectral Analysis
To fully appreciate the FTIR spectrum of N-butylsuccinamic acid, it is instructive to compare it with the spectra of structurally related molecules: a primary amide (Succinamic acid) and the parent dicarboxylic acid (Succinic acid). This comparison highlights the influence of the N-substitution on the amide bands and distinguishes the amide vibrations from those of the carboxylic acid.
| Functional Group/Vibration | Succinamic Acid (Primary Amide) | N-butylsuccinamic acid (Secondary Amide) | Succinic Acid (Carboxylic Acid) |
| O-H Stretch (Carboxylic Acid) | ~3200 cm⁻¹ (broad) | ~3200 cm⁻¹ (broad, may overlap with N-H stretch) | ~3200 cm⁻¹ (very broad)[5] |
| N-H Stretch | Two bands (~3400 & ~3200 cm⁻¹) | One band (~3300 cm⁻¹) | N/A |
| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | ~2960, ~2870 cm⁻¹ | ~2942 cm⁻¹[5] |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1725 cm⁻¹[5] |
| Amide I (C=O Stretch) | ~1650 cm⁻¹ | ~1640 cm⁻¹ | N/A |
| Amide II (N-H Bend & C-N Stretch) | ~1620 cm⁻¹ | ~1550 cm⁻¹ | N/A |
| Amide III (C-N Stretch & N-H Bend) | ~1420 cm⁻¹ | ~1250 cm⁻¹ | N/A |
Note: The spectral data for N-butylsuccinamic acid is predicted based on typical ranges for secondary amides and comparison with succinamic acid. Actual values may vary based on experimental conditions.
Key Observations and Interpretations:
-
N-H Stretching: Succinamic acid, as a primary amide, is expected to show two N-H stretching bands corresponding to asymmetric and symmetric vibrations. In contrast, N-butylsuccinamic acid, a secondary amide, will exhibit a single N-H stretching band. The broadness of this band in the experimental spectrum of N-butylsuccinamic acid would suggest significant intermolecular hydrogen bonding.
-
Amide I and II Bands: The positions of the Amide I and Amide II bands are key differentiators. The Amide I band in N-butylsuccinamic acid is expected at a slightly lower wavenumber compared to succinamic acid, potentially due to differences in hydrogen bonding patterns influenced by the butyl group. The Amide II band is significantly shifted to a lower frequency in the secondary amide compared to the primary amide. This is a characteristic feature distinguishing primary and secondary amides.
-
Carboxylic Acid Group: Both succinamic acid and N-butylsuccinamic acid possess a carboxylic acid group, which will give rise to a broad O-H stretching band around 3200 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. In the spectrum of N-butylsuccinamic acid, the O-H stretch will likely overlap with the N-H stretch, resulting in a very broad feature in this region. The C=O stretch of the carboxylic acid is at a higher frequency than the Amide I C=O stretch due to the greater double-bond character of the carboxylic acid carbonyl.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of N-butylsuccinamic acid, the following experimental workflow is recommended. This protocol is designed to be self-validating by ensuring proper background correction and sample preparation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with a DTGS detector
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
N-butylsuccinamic acid sample (solid powder)
-
Spatula
-
Methanol or isopropanol for cleaning
Workflow Diagram:
FTIR Experimental Workflow
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Allow the instrument to warm up for the manufacturer's recommended time to ensure stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent-moistened, lint-free wipe (e.g., methanol or isopropanol). Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the instrument itself. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the N-butylsuccinamic acid powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal. The applied pressure should be consistent for all measurements to ensure reproducibility.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample using the same scan parameters as the background collection (e.g., 32 or 64 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be baseline corrected to account for any sloping baselines. Normalization of the spectrum may be necessary for comparison with other spectra.
-
Peak Analysis: Identify and label the characteristic absorption bands, paying close attention to the Amide I, Amide II, N-H stretching, and carboxylic acid O-H and C=O stretching regions.
-
Post-Measurement Cleaning: After the measurement is complete, remove the sample and clean the ATR crystal as described in step 2.
Conclusion
The FTIR spectrum of N-butylsuccinamic acid provides a wealth of information regarding its molecular structure. By carefully analyzing the positions, shapes, and intensities of the characteristic amide and carboxylic acid bands, and by comparing them to related primary amides and dicarboxylic acids, a definitive structural confirmation can be achieved. The Amide I and Amide II bands, in particular, serve as sensitive probes of the local molecular environment and are invaluable for understanding intermolecular interactions such as hydrogen bonding. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible FTIR data, which is the foundation of any rigorous spectral analysis.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
SPIE Digital Library. (1993, May 1). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinamic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved from [Link]
-
PMC. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanedioic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Pattern of N-Butylsuccinamic Acid: A Comparative Technical Guide
Executive Summary N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid) is a critical metabolite often encountered in the degradation of succinimide-based pharmaceuticals and industrial dispersants. Its mass spectrometric (MS) analysis is complicated by its propensity for thermal and collision-induced cyclization into N-butylsuccinimide. This guide provides a definitive analysis of its fragmentation mechanics, distinguishing it from its cyclized derivatives and structural isomers through validated experimental protocols.
Structural Context & Ionization Physics
The mass spectral behavior of N-butylsuccinamic acid (
The Cyclization Challenge
Unlike simple aliphatic acids, succinamic acids undergo a rapid, energetically favorable dehydration reaction inside the ion source (in-source fragmentation) or collision cell. The nucleophilic nitrogen of the amide attacks the carbonyl of the carboxylic acid, expelling water (
-
Implication: The mass spectrum of N-butylsuccinamic acid often mimics that of N-butylsuccinimide unless soft ionization and specific chromatographic separation are employed.
Fragmentation Analysis (ESI-MS/MS)
The following data assumes Electrospray Ionization (ESI) in Positive Mode (
Parent Ion:
Primary Fragmentation Pathway (MS2)
| Transition ( | Loss (Da) | Mechanism | Diagnostic Value |
| 174 | -18 ( | Cyclization: Formation of protonated N-butylsuccinimide. | Critical: Dominant peak; confirms succinamic acid core. |
| 156 | -56 ( | Dealkylation: Loss of the butyl chain via alkene elimination (McLafferty-like). | High; confirms the N-butyl substitution. |
| 156 | -43 ( | Propyl Loss: Cleavage within the butyl chain. | Moderate; distinguishes n-butyl from some branched isomers. |
| 156 | -100 | Ring Cleavage: Formation of | Low; common in aliphatic amines. |
Mechanistic Visualization
The following diagram illustrates the transition from the open-chain acid to the cyclic imide and subsequent fragmentation.
Comparative Analysis: Acid vs. Alternatives
Differentiation is essential because the metabolite (Acid) and its precursor/degradation product (Imide) share the same fragment ions.
Comparison 1: N-Butylsuccinamic Acid vs. N-Butylsuccinimide
| Feature | N-Butylsuccinamic Acid (Analyte) | N-Butylsuccinimide (Alternative) |
| Parent Ion ( | 174 (often weak due to water loss) | 156 (Strong, stable) |
| Retention Time (RP-LC) | Earlier (More polar/hydrophilic) | Later (More hydrophobic) |
| Alkali Adducts | Forms strong | Forms |
| pH Sensitivity | Retention shifts with mobile phase pH | Retention is pH independent |
Comparison 2: N-Butyl vs. N-Isobutyl Isomers
Distinguishing the n-butyl from the iso-butyl isomer relies on low-mass alkyl chain fragments.
-
N-Butyl: Shows a cleaner loss of
(m/z 43) or formation of m/z 57. -
N-Isobutyl: Often yields a prominent m/z 43 isopropyl cation fragment which is more stable than the n-propyl cation.
Experimental Protocol (Self-Validating)
To ensure the signal at m/z 156 is derived from the acid and not pre-existing imide, you must control the LC-MS environment.
Reagents & Equipment[1]
-
Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Aqua) to retain the polar acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve sample in 90:10 Water:MeOH. Avoid pure organic solvents to prevent dehydration.
-
Maintain sample at 4°C in the autosampler.
-
-
Chromatographic Separation:
-
Run a gradient from 5% B to 95% B over 10 minutes.
-
Validation Check: Inject a standard of pure N-butylsuccinimide. It should elute significantly later than your analyte.
-
-
MS Source Parameters (Critical):
-
Temperature: Keep Source Temp < 350°C. Excessive heat drives artificial cyclization (
) before the quadrupole. -
Declustering Potential: Set low (e.g., 40-60V) to preserve the molecular ion (174).
-
-
Detection:
-
Monitor transition 174 -> 156 (Quantifier) and 174 -> 100 (Qualifier).
-
Workflow Diagram
References
-
NIST Mass Spectrometry Data Center. "Succinimide Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Hall, P. et al. "Metabolism of N-(5-pyrrolidinopent-3-ynyl)succinimide." Xenobiotica, vol. 8, no. 6, 1978, pp. 341-348.[3] (Demonstrates oxidative metabolism and ring-opening of succinimides). Available at: [Link]
-
Schubert, M. "Complete NMR assignment of succinimide... and its detection in peptides." (Detailed analysis of the succinimide-succinamic acid equilibrium). Available at: [Link]
-
Save My Exams. "Mass Spectrometry Fragmentation Patterns." (Fundamental mechanisms of amide and alkyl chain fragmentation). Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymic oxidation alpha to the acetylenic group in the metabolism of N-(5-pyrrolidinopent-3-ynyl)-succinimide (BL 14) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Distinguishing N-Butylsuccinamic Acid from Succinic Acid by NMR
Executive Summary
In pharmaceutical intermediate synthesis and metabolic studies, distinguishing Succinic Acid (SA) from its mono-amide derivative, N-butylsuccinamic acid (BSA) , is a critical quality attribute.[1][2] While Mass Spectrometry (MS) provides mass differentiation, Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the structural integrity of the amide bond and the ring-opening status.[1]
This guide details the specific spectral fingerprints required to distinguish these two species. The core differentiator is the symmetry-breaking effect : Succinic acid possesses a high degree of symmetry resulting in simplified spectra, whereas N-butylsuccinamic acid displays complex splitting patterns due to the inequivalence of its methylene protons.[1][2]
Structural & Symmetry Analysis
Understanding the molecular symmetry is the prerequisite for interpreting the NMR data.[3]
-
Succinic Acid: Possesses
symmetry (time-averaged in solution).[1][2][3] The four methylene protons are chemically equivalent, resulting in a single signal.[3] -
N-Butylsuccinamic Acid: The formation of the amide bond at one terminus destroys the symmetry.[1][2][3] The methylene group adjacent to the carboxylic acid (
) is electronically distinct from the methylene group adjacent to the amide ( ).[1][3]
Diagram 1: Symmetry Breaking & Spectral Consequence
Caption: Logical flow demonstrating how structural symmetry dictates the complexity of the NMR signal in the succinyl backbone.
Experimental Protocol
To ensure reproducibility and clear observation of labile protons (Amide -NH and Acid -COOH), DMSO-d6 is the recommended solvent.[1][2]
Standardized Workflow
-
Sample Preparation: Dissolve 5–10 mg of analyte in 600 µL of DMSO-d6 (99.9% D).
-
Acquisition:
-
Pulse Sequence: Standard 1H ZG (30° pulse).
-
Scans (NS): 16 (minimum) to visualize end-group satellites.
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration of carboxylic protons).
-
-
Referencing: Calibrate residual DMSO quintet to 2.50 ppm .
Comparative Data Analysis
Proton ( ) NMR Comparison (in DMSO-d6)
The table below highlights the specific chemical shifts (
| Feature | Succinic Acid (SA) | N-Butylsuccinamic Acid (BSA) | Differentiation Logic |
| Succinyl Backbone | CRITICAL: SA shows a singlet.[1][2] BSA shows two distinct triplets (often overlapping) due to | ||
| Amide Proton (-NH) | Absent | Confirms amide bond formation.[1][2][3] Disappears in | |
| Butyl Group | Absent | Presence of aliphatic chain signals confirms butylamine incorporation.[1] | |
| Acid Proton (-COOH) | Integration ratio (Acid:Backbone) drops from 2:4 (SA) to 1:4 (BSA).[1][3] |
Carbon ( ) NMR Confirmation
While proton NMR is usually sufficient, Carbon NMR provides definitive proof of the mixed carbonyl environment.[3]
Decision Logic & Troubleshooting
Use the following decision tree to interpret spectra containing mixtures or unknown purity.
Diagram 2: Spectral Interpretation Workflow
Caption: Step-by-step logic for assigning identity based on the succinyl backbone region.
Troubleshooting Common Artifacts
-
pH Effects (D2O): If running in
, the chemical shifts of the succinyl protons are highly pH-dependent.[1][2][3] At neutral pH (succinate salt), the singlet shifts to 2.25 ppm.[1][3] Ensure pH is consistent if comparing samples in water.[1][2][3] -
Succinimide Formation: If the sample was heated, N-butylsuccinamic acid can cyclize to N-butylsuccinimide .[1][2][3]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1][2][3]
- Context: Citation for standard DMSO-d6 and D2O residual peaks used for referencing.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2][3] Succinic Acid 1H NMR Spectrum (SDBS No. 2780). Spectral Database for Organic Compounds (SDBS).[1][2][3] Link[1][2][3]
- Context: Verification of the succinic acid singlet shift.
-
PubChem. (n.d.).[1][2][3] Succinamic Acid Structure and Data (CID 12522).[1][2][3] National Library of Medicine.[1][2][3] Link
- Context: Structural confirmation of the mono-amide deriv
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3]
- Context: Authoritative text on symmetry rules and spin-system splitting (A2B2 vs Singlet) in NMR.
Sources
Structure-Property Relationships: N-Butylsuccinamic Acid vs. N-Phenylsuccinamic Acid
The following technical guide compares N-butylsuccinamic acid (an aliphatic amide derivative) and N-phenylsuccinamic acid (an aromatic amide derivative, also known as succinanilic acid).
Executive Summary
This guide analyzes the physicochemical and kinetic distinctions between N-butylsuccinamic acid and N-phenylsuccinamic acid. These compounds serve as critical models for understanding amide-carboxylate electronic interactions , acting as precursors for cyclic imides (succinimides) and ligands in coordination chemistry.
The core differentiator lies in the electronic influence of the N-substituent :
-
N-Butyl (Aliphatic): Electron-donating (+I effect), increasing nitrogen nucleophilicity but reducing the acidity of the distal carboxylic acid.
-
N-Phenyl (Aromatic): Electron-withdrawing (-R/-I effect), decreasing nitrogen nucleophilicity via resonance delocalization, while stabilizing the carboxylate anion (lowering pKa) and facilitating specific hydrolysis pathways.
Physicochemical Properties Comparison
The following data consolidates experimental values and calculated properties to highlight the structural impact of the phenyl ring versus the butyl chain.
| Property | N-Butylsuccinamic Acid | N-Phenylsuccinamic Acid |
| IUPAC Name | 4-(Butylamino)-4-oxobutanoic acid | 4-Oxo-4-(phenylamino)butanoic acid |
| Common Name | N-Butylsuccinamic acid | Succinanilic acid |
| CAS Number | 10028-22-5 (n-butyl) / 6622-06-6 (t-butyl) | 102-14-7 |
| Molecular Formula | ||
| Molecular Weight | 173.21 g/mol | 193.20 g/mol |
| Physical State | Waxy solid or viscous oil (Low MP) | Crystalline Needles (Benzene) |
| Melting Point | < 100°C (Isomer dependent) | 148 – 150°C [1] |
| pKa (COOH) | ~4.8 – 5.0 (Predicted) | 4.69 (Experimental, 25°C) [1] |
| Solubility | High in alcohols, CHCl3, warm water | Soluble in Ethanol, Ether; Low in cold water |
| Electronic Effect | Inductive Donation (+I) | Resonance Withdrawal (-R) |
Technical Insight: The significantly higher melting point of the N-phenyl derivative is driven by
stacking interactions between phenyl rings in the crystal lattice, a stabilization force absent in the flexible butyl chain of the aliphatic analog.
Synthesis & Experimental Protocols
The synthesis of both compounds utilizes the ring-opening of succinic anhydride by a primary amine. While the mechanism is identical, the purification differs due to solubility profiles.
Reaction Pathway (Graphviz)
Figure 1: General synthesis pathway.[1] Note that excessive heat can drive the reaction forward to the cyclic imide (Succinimide), which is often an impurity.
Protocol: Synthesis of N-Phenylsuccinamic Acid (Succinanilic Acid)
Objective: Selective formation of the mono-amide without cyclization.
-
Reagent Prep: Dissolve Succinic Anhydride (10.0 g, 100 mmol) in Benzene or Chloroform (30 mL) . Heat gently to dissolve.
-
Addition: Prepare a solution of Aniline (9.3 g, 100 mmol) in Benzene (50 mL) . Add this dropwise to the anhydride solution under stirring.
-
Caution: The reaction is exothermic.
-
-
Precipitation: The product, N-phenylsuccinamic acid, is less soluble in non-polar solvents than the reactants and will precipitate almost immediately as a white solid.
-
Isolation: Cool the mixture to Room Temperature (RT). Filter the precipitate via vacuum filtration.
-
Purification: Wash the filter cake with cold benzene to remove unreacted aniline. Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation: Check Melting Point (Target: 148–150°C).
Protocol: Synthesis of N-Butylsuccinamic Acid
Objective: Handling the higher solubility and nucleophilicity of the aliphatic amine.
-
Solvent Choice: Use Dichloromethane (DCM) instead of benzene due to the higher solubility of the aliphatic product.
-
Addition: Add n-Butylamine (1.0 eq) dropwise to a solution of Succinic Anhydride (1.0 eq) in DCM at 0°C (Ice bath).
-
Why? Aliphatic amines are more nucleophilic than aniline. Controlling temperature prevents double-addition or premature thermal cyclization.
-
-
Work-up: The product may not precipitate.
-
Evaporate the solvent under reduced pressure.
-
The residue is likely a viscous oil or low-melting solid.
-
Triturate with cold Hexane or Diethyl Ether to induce crystallization.
-
Reactivity & Kinetics: Cyclization (Imidization)
A critical application of these acids is their conversion to Succinimides (cyclic imides). The rate and ease of this cyclization depend heavily on the N-substituent.
Mechanistic Comparison
| Feature | N-Butyl (Aliphatic) | N-Phenyl (Aromatic) |
| Nucleophilicity of Amide N | High. The butyl group (+I) increases electron density on the nitrogen. | Low. The phenyl ring delocalizes the N lone pair (-R), reducing its ability to attack the carboxylic acid. |
| Cyclization Rate (Thermal) | Faster. Readily cyclizes upon heating or in refluxing water [2]. | Slower. Often requires acidic catalysis or dehydrating agents (e.g., Acetic Anhydride/NaOAc) to force cyclization. |
| Hydrolysis Stability | Stable. The amide bond is robust against hydrolysis. | Labile. The N-phenyl amide bond hydrolyzes more easily under basic conditions due to the stability of the aniline leaving group. |
Experimental Workflow: Kinetic Analysis of Cyclization
To compare the cyclization rates, use UV-Vis spectrophotometry (monitoring the formation of the imide UV chromophore) or HPLC.
Figure 2: Experimental workflow for determining cyclization kinetics.
Key Observation: In "Green Chemistry" applications (water reflux), aliphatic amines (butyl) react with succinic acid to form succinimides with 84-98% yield , whereas aromatic amines react much slower, confirming the nucleophilicity-driven mechanism for cyclization [2].
References
-
Fieser, L. F. (1955).[2] Experiments in Organic Chemistry. Boston, 3rd ed., p. 105.[2] (Source for Succinanilic Acid MP and pKa).[3][2]
-
Korkmaz, B., et al. (2020).[4] A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Journal of the Chemical Society. (Demonstrates faster kinetics for alkyl vs aryl amines).
-
PubChem Database. (2023). Succinanilic Acid Compound Summary. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Succinanilic Acid [drugfuture.com]
- 3. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Functional Groups: A Comparative Guide to Characteristic IR Peaks of Carboxylic Acids and Amides in Succinamic Acids
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. For researchers engaged in drug development and chemical synthesis, succinamic acids and their derivatives represent a class of molecules with significant potential, bridging the functional worlds of carboxylic acids and amides. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional group composition of these molecules. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of the carboxylic acid and amide moieties within succinamic acids, supported by experimental data and protocols.
The Structural Context: Succinamic Acids
Succinamic acids are monoamides of succinic acid, possessing both a carboxylic acid and an amide functional group. This bifunctionality gives rise to a rich and sometimes complex IR spectrum, where the vibrational modes of each group can influence the other, primarily through hydrogen bonding. Understanding these spectral nuances is critical for confirming the identity and purity of synthesized compounds.
The potential for both intramolecular and intermolecular hydrogen bonding in succinamic acids can significantly impact the position and shape of their characteristic IR absorption bands.[1][2] An intramolecular hydrogen bond can form between the carboxylic acid proton and the amide carbonyl oxygen, or the amide proton and the carboxylic acid carbonyl oxygen. Intermolecular hydrogen bonds can lead to the formation of dimers and larger aggregates.[2][3]
Caption: KBr pellet preparation workflow.
Method B: Attenuated Total Reflectance (ATR) Analysis
ATR is a simpler and faster technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly. [4][5][6] Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Succinamic acid sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft tissue
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the succinamic acid powder onto the ATR crystal, ensuring it completely covers the crystal surface. [4]3. Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly onto the crystal. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum. [4]4. Data Acquisition: Acquire the sample spectrum over the desired range.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol. [4]
Caption: ATR-FTIR analysis workflow.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of succinamic acids. The key to distinguishing the carboxylic acid and amide functionalities lies in the careful analysis of two primary regions of the spectrum. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹ is a hallmark of the carboxylic acid, while the amide is confirmed by its characteristic C=O stretch (Amide I) at a lower frequency (1690-1630 cm⁻¹) than the carboxylic acid C=O (1725-1700 cm⁻¹), and a distinct N-H bending vibration (Amide II). By employing standardized experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra to verify the successful synthesis and purity of these important bifunctional molecules.
References
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved February 15, 2026, from [Link]
-
KBr Pellet Method - Shimadzu. (n.d.). Retrieved February 15, 2026, from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Retrieved February 15, 2026, from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. (n.d.). Retrieved February 15, 2026, from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Retrieved February 15, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved February 15, 2026, from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021). Retrieved February 15, 2026, from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved February 15, 2026, from [Link]
-
Elucidating the Infrared Spectral Properties of Succinic Molecular Acid Crystals: Illustration of the Structure and the Hydrogen Bond Energies of the Crystal and Its Deuterated Analogs | The Journal of Physical Chemistry A - ACS Publications. (2022). Retrieved February 15, 2026, from [Link]
-
ATR – Theory and Applications - MMRC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Succinamic acid - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
FT-IR ATR spectra of succinic acid in (a) methanol and (b) a... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides - CSIR NET LIFE SCIENCE COACHING. (2025). Retrieved February 15, 2026, from [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024). Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Succinamic acid - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations | Low Temperature Physics | AIP Publishing. (2024). Retrieved February 15, 2026, from [Link]
-
FTIR spectrum of succinic acid crystal. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Succinic acid, isopropyl- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
Signal characteristics - shape (video) - Khan Academy. (n.d.). Retrieved February 15, 2026, from [Link]
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved February 15, 2026, from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021). Retrieved February 15, 2026, from [Link]
-
Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Introduction to IR Spectroscopy - Carboxylic Acids. - YouTube. (2012). Retrieved February 15, 2026, from [Link]
-
Effect of Hydrogen Bonding on IR Peak Values & Shapes - YouTube. (2020). Retrieved February 15, 2026, from [Link]
Sources
Elemental analysis calculation for C8H15NO3
Precision in Characterization: Comparative Analysis of Combustion vs. HRMS for C H NO Validation
Executive Summary & Theoretical Framework
Target Analyte: C
In pharmaceutical development, establishing the identity and purity of a small molecule like C
This guide objectively compares these two methodologies, providing calculation frameworks and experimental protocols to validate C
Theoretical Calculation (The "Gold Standard")
Before experimental validation, the theoretical composition must be established. For C
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 8 | 12.011 | 96.088 | 55.47% |
| Hydrogen (H) | 15 | 1.008 | 15.120 | 8.73% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.09% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 27.71% |
| Total | 173.212 | 100.00% |
Comparative Analysis: Combustion (CHN) vs. HRMS
This section contrasts the performance of the PerkinElmer 2400 Series II (representing Classical Combustion) against the Thermo Q Exactive Orbitrap (representing HRMS).
Performance Matrix
| Feature | Method A: Automated Combustion Analysis (CHN) | Method B: High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Weight % of C, H, N (Bulk Purity) | Exact Mass ( |
| Differentiation | Cannot distinguish isomers (e.g., Leucine vs. Isoleucine derivatives). | Cannot distinguish isomers without fragmentation/retention time data. |
| Sample Req. | High (1–2 mg per run). Destructive. | Ultra-Low (<0.1 mg). Non-destructive (recoverable if needed). |
| Interferences | Trapped solvents (water/DCM) drastically skew %C and %H. Inorganic salts result in low % values. | Ion suppression from salts. "Fly-under-the-radar" impurities (e.g., dimers) may not ionize. |
| Precision | Excellent ( | High (< 3 ppm mass accuracy). |
| Acceptance | Mandatory for journal publication (JOC, JACS) and FDA CMC filings. | Mandatory for structure elucidation; complementary to CHN. |
Scientific Insight: The "Water Trap" Causality
Why do CHN results fail for C
-
Cause: The sample contains ~1.2% water by weight.
-
Correction: You must run a TGA (Thermogravimetric Analysis) or Karl Fischer titration first, then calculate the "Dry Basis" value. HRMS would miss this entirely, showing a perfect parent ion peak despite the impurity.
Experimental Protocols
Protocol A: Automated Combustion Analysis (CHN)
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
Objective: Quantify %C, %H, %N to within
-
System Suitability Test (SST):
-
Conditioning: Run 3 "Blank" cycles (Tin capsule only) to purge atmospheric N
. -
Calibration: Weigh Acetanilide (Standard) exactly between 1.500 mg and 2.000 mg.
-
Why Acetanilide? Its %N (10.36%) and stability mimic stable organic pharmaceuticals.
-
K-Factor Determination: The instrument calculates the response factor (counts per mg of element).
-
Acceptance: The standard must read within
of theoretical values before proceeding.
-
-
Sample Preparation (The Critical Step):
-
Dry C
H NO in a vacuum oven at 40°C for 4 hours to remove surface moisture. -
Using an ultra-microbalance (readability 0.1 µg), weigh 1.800 mg ± 0.2 mg into a tin capsule.
-
Fold Geometry: Fold the capsule into a tight cube. Air pockets cause "flash" combustion errors (incomplete oxidation).
-
-
Combustion Cycle:
-
Combustion: Sample drops into the furnace (975°C) with pure O
. -
Reaction: C
CO , H H O, N NO . -
Reduction: Gases pass over Copper (600°C). NO
reduces to N . Excess O is removed. -
Separation: TPD (Temperature Programmed Desorption) or GC column separates N
, CO , H O.
-
-
Calculation:
Protocol B: HRMS Confirmation
Instrument: Orbitrap or Q-TOF.
Objective: Confirm formula C
-
Sample Dilution: Dissolve 0.1 mg C
H NO in 1 mL Methanol (LC-MS grade). -
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
-
Calculation: MW (173.1052) + Proton (1.0078) = 174.1130 m/z .
-
-
Data Acquisition:
-
Set resolution > 60,000.
-
Scan range: 100–300 m/z.
-
-
Validation:
-
Observed mass must be within 5 ppm of 174.1130.
-
Isotope pattern (C-13 satellite peak at M+1) must match theoretical intensity (~9% of base peak).
-
Visualization of Workflows
Diagram 1: Combustion Analysis Workflow (Logic Flow)
This diagram illustrates the transformation of the physical sample into digital data, highlighting the critical "Reduction" phase often overlooked.
Caption: The linear path of Elemental Analysis. Note that Nitrogen quantification relies on the successful reduction of NO_x gases to N_2.
Diagram 2: Validation Decision Tree
A self-validating logic system for researchers deciding whether their C
Caption: Integrated decision matrix. The loop at "Recalculate" prevents false negatives caused by non-covalent solvates.
References
-
American Chemical Society (ACS) . (2023). Author Guidelines for Elemental Analysis Data. Journal of Organic Chemistry. Retrieved from [Link]
-
International Conference on Harmonisation (ICH) . (2019). Guideline Q3D(R2) on elemental impurities. European Medicines Agency. Retrieved from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. Retrieved from [Link]
Safety Operating Guide
4-(Butylamino)-4-oxobutanoic Acid: Proper Disposal Procedures
Executive Summary & Chemical Identity
Objective: This guide provides a validated protocol for the containment, characterization, and disposal of 4-(Butylamino)-4-oxobutanoic acid (N-Butylsuccinamic acid).
Rationale: As a succinic acid derivative containing both a free carboxylic acid and a secondary amide, this compound presents specific handling requirements. While often not classified as "acutely toxic" (P-listed) under RCRA, it must be managed as Hazardous Chemical Waste to prevent environmental bioaccumulation and ensure regulatory compliance (EPA/OSHA).
Chemical Profile
| Parameter | Detail |
| Chemical Name | 4-(Butylamino)-4-oxobutanoic acid |
| Synonyms | N-Butylsuccinamic acid; Succinic acid mono-n-butylamide |
| CAS Number | 6622-06-6 (General analog reference) |
| Molecular Formula | C₈H₁₅NO₃ |
| Functional Groups | Carboxylic Acid (Acidic), Secondary Amide (Neutral/Stable) |
| Physical State | Solid (Crystalline Powder) |
| Acidity (pKa) | ~4.2 (Carboxylic acid moiety) |
Hazard Assessment (The "Why")
Before disposal, you must understand the risk profile to select the correct waste stream.[1]
GHS Classification
This compound is an Irritant . It is not typically pyrophoric or water-reactive, simplifying the disposal chain, but it poses contact risks.
Waste Characterization (RCRA Context)
In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).
-
Is it Listed? No. It is not a U-listed or P-listed waste by specific name.
-
Is it Characteristic?
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid
Best for: Expired shelf stocks, excess weighing scraps.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask or fume hood if powder is fine.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer:
-
Transfer the solid carefully to the waste container.
-
Critical: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same waste container, as the amide functionality can degrade exothermically under extreme oxidative stress.
-
-
Labeling:
-
Apply a hazardous waste tag.[1]
-
Chemical Name: "4-(Butylamino)-4-oxobutanoic acid".
-
Hazards: Check "Irritant" and "Acidic" (if applicable).
-
Stream: Solid Organic Waste.
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
Best for: HPLC waste, mother liquors.
-
Segregation: Determine the solvent base.
-
Organic Solvent (MeOH, DCM, etc.): Dispose in Organic Solvent Waste .
-
Aqueous Solution: Check pH.
-
-
Neutralization (Optional but Recommended):
-
If the solution is highly acidic (pH < 3), slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste carboy. This prevents gas generation/pressurization in the main waste drum.
-
-
Final Stream:
-
If organic solvent > 10%: Flammable/Organic Waste .
-
If aqueous only: Aqueous Chemical Waste (Do not pour down sink).
-
Scenario C: Spills
-
Solid Spill: Do not dry sweep if dust generation is high. Cover with wet paper towels, scoop into a bag, and label as hazardous waste.
-
Liquid Spill: Absorb with vermiculite or chem-pads. Place pads in a sealed bag. Wash area with soap and water.[2][3][4][8]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision tree for segregating 4-(Butylamino)-4-oxobutanoic acid waste streams.
Regulatory & Compliance Context
Why Incineration?
While some institutions allow the drain disposal of dilute organic acids, this is not recommended for drug development intermediates .
-
Mechanism: High-temperature incineration (Rotary Kiln) ensures the complete breakdown of the amide bond and the carbon skeleton into CO₂, H₂O, and NOₓ.
-
Compliance: This satisfies "Cradle-to-Grave" liability under RCRA, ensuring the generator is not liable for downstream environmental toxicity.
Storage Compatibility
Store waste containers in a cool, dry place.[3]
-
Incompatible with: Strong Bases (generates heat), Strong Oxidizers (fire risk).[8]
-
Compatible with: General organic acids (Acetic acid, Benzoic acid waste).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12522, Succinamic acid (Analog Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
- 1. essex.ac.uk [essex.ac.uk]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurofinsus.com [eurofinsus.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
